1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
Description
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Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-15-8-9-16(2)18(14-15)19-10-12-20(13-11-19)23(21,22)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBUPKWAYYSXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic data of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine, a molecule of interest within the broader class of phenylpiperazine derivatives known for their diverse biological activities. For researchers in medicinal chemistry and drug development, unambiguous structural confirmation is a critical prerequisite for further investigation. This document outlines the theoretical basis and practical application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the definitive identification and quality assessment of this compound. By synthesizing data from structurally related analogues and foundational spectroscopic principles, this guide presents a detailed analysis of the expected spectral signatures, offering a predictive and illustrative blueprint for researchers.
Introduction to Structural Analysis
The journey from a synthesized compound to a potential therapeutic agent is underpinned by rigorous analytical chemistry. The structural integrity of a molecule must be unequivocally established to ensure that its biological activity can be reliably attributed and reproduced. For novel compounds like 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine, a multi-technique spectroscopic approach is not merely a procedural step but the cornerstone of scientific validity.
The Phenylpiperazine Scaffold
Piperazine and its derivatives are prominent heterocyclic scaffolds found in a multitude of biologically active compounds.[1] The substitution pattern on the piperazine ring nitrogen atoms allows for the creation of diverse chemical entities with applications ranging from antimicrobial and anticancer to antihistaminic agents.[1] The phenylpiperazine subclass, in particular, has been extensively studied, with many derivatives exhibiting significant effects on the central nervous system.[2][3] The addition of a phenylsulfonyl group introduces a key structural motif often used to modulate physicochemical properties and biological interactions.
The Imperative of Spectroscopic Confirmation
Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, Mass Spectrometry provides the molecular weight and fragmentation patterns, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy reveals information about the electronic system. Together, they form a self-validating system for structural confirmation.
Molecular Structure and Analytical Workflow
The target molecule, 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine, combines three key structural motifs: a 2,5-dimethylphenyl ring, a piperazine linker, and a phenylsulfonyl group. A logical workflow is essential for its characterization.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For the title compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
A standardized protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[4]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing chemical shifts to 0.00 ppm.[4]
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[5][6]
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum will show distinct signals for each of the three structural motifs. The assignments below are based on established chemical shift principles and data from analogous structures.[4][7]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8-7.9 | d or dd | 2H | Phenylsulfonyl (ortho-H) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |
| ~ 7.5-7.6 | m | 3H | Phenylsulfonyl (meta- & para-H) | Typical aromatic region for a monosubstituted benzene ring. |
| ~ 7.0-7.1 | d | 1H | 2,5-Dimethylphenyl (H-6) | Aromatic proton adjacent to a methyl group. |
| ~ 6.9 | d | 1H | 2,5-Dimethylphenyl (H-4) | Aromatic proton between two methyl groups (in related structures). |
| ~ 6.8 | s | 1H | 2,5-Dimethylphenyl (H-3) | Aromatic proton adjacent to the piperazine nitrogen. |
| ~ 3.2-3.3 | t | 4H | Piperazine (H adjacent to SO₂) | Deshielded due to the electron-withdrawing effect of the sulfonyl group. |
| ~ 3.0-3.1 | t | 4H | Piperazine (H adjacent to Ar) | Shielded relative to the other piperazine protons. |
| ~ 2.3 | s | 3H | Methyl (C-5) | Standard chemical shift for an aryl methyl group. |
| ~ 2.2 | s | 3H | Methyl (C-2) | Standard chemical shift for an aryl methyl group. |
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 148 | 2,5-Dimethylphenyl (C-1) | Aromatic carbon attached to nitrogen. |
| ~ 137 | Phenylsulfonyl (ipso-C) | Quaternary carbon attached to the sulfonyl group. |
| ~ 136 | 2,5-Dimethylphenyl (C-5) | Aromatic carbon with a methyl substituent. |
| ~ 133 | Phenylsulfonyl (para-C) | Aromatic CH carbon. |
| ~ 131 | 2,5-Dimethylphenyl (C-6) | Aromatic CH carbon. |
| ~ 130 | 2,5-Dimethylphenyl (C-2) | Aromatic carbon with a methyl substituent. |
| ~ 129 | Phenylsulfonyl (meta-C) | Aromatic CH carbon. |
| ~ 128 | Phenylsulfonyl (ortho-C) | Aromatic CH carbon. |
| ~ 126 | 2,5-Dimethylphenyl (C-4) | Aromatic CH carbon. |
| ~ 124 | 2,5-Dimethylphenyl (C-3) | Aromatic CH carbon. |
| ~ 50 | Piperazine (C adjacent to Ar) | Aliphatic carbon attached to nitrogen. |
| ~ 46 | Piperazine (C adjacent to SO₂) | Aliphatic carbon deshielded by the sulfonyl group. |
| ~ 21 | Methyl (C-5) | Aryl methyl carbon. |
| ~ 17 | Methyl (C-2) | Aryl methyl carbon. |
Mass Spectrometry (MS)
MS is essential for determining the molecular weight of the compound and provides structural information through the analysis of its fragmentation patterns.
Experimental Protocol: ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound, typically yielding the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for C₁₈H₂₂N₂O₂S is 330.1402. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition with high accuracy (typically <5 ppm error).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 331.1) for collision-induced dissociation (CID) to generate fragment ions, which are then analyzed to probe the molecular structure.
Expected Mass and Fragmentation Pattern
The fragmentation of phenylpiperazines is well-documented and typically involves cleavage of the C-N bonds within and adjacent to the piperazine ring.[2][3]
Caption: Predicted major fragmentation pathways for the title compound.
-
[M+H]⁺ at m/z 331.1: The protonated molecular ion.
-
Loss of Phenylsulfonyl Radical (m/z 189.1): Cleavage of the N-S bond results in the 1-(2,5-dimethylphenyl)piperazine cation.
-
Phenylsulfonyl Cation (m/z 141.0): The other product of the N-S bond cleavage.
-
Piperazine Ring Fragments (e.g., m/z 70.1): Characteristic fragments arising from the cleavage of the piperazine ring itself are common for this class of compounds.[2]
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[8] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Predicted Infrared Absorption Bands
The IR spectrum will be dominated by absorptions from the sulfonyl and aromatic groups.[7][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic rings |
| 2950-2800 | C-H stretch | Aliphatic (Piperazine & Methyl) |
| ~1600, ~1490 | C=C stretch | Aromatic rings |
| 1350-1320 | S=O asymmetric stretch | Sulfonamide |
| 1170-1150 | S=O symmetric stretch | Sulfonamide |
| 1250-1000 | C-N stretch | Aryl amine, Aliphatic amine |
The two strong, characteristic bands for the S=O stretches are definitive indicators of the sulfonamide group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems and other chromophores.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound of a known concentration.
-
Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.
Predicted Electronic Transitions
The UV-Vis spectrum is expected to show absorptions characteristic of the two isolated aromatic chromophores (2,5-dimethylphenyl and phenylsulfonyl).
-
π → π transitions:* Strong absorptions are expected below 280 nm. Phenylpiperazine derivatives typically show absorption maxima in the 240-260 nm range.[7][10] The presence of two aromatic rings will likely result in a complex absorption band in this region.
Conclusion
The unambiguous structural characterization of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the molecular skeleton, high-resolution MS confirms the elemental composition and molecular weight, FT-IR identifies crucial functional groups like the sulfonamide, and UV-Vis spectroscopy characterizes the electronic properties of the aromatic systems. The predictive data and protocols outlined in this guide provide a robust framework for researchers to confirm the identity, purity, and structural integrity of this compound, ensuring a solid analytical foundation for any subsequent biological or medicinal chemistry studies.
References
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
SpectraBase. 1-(2,5-Dichloro-4-methoxy-phenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine - SpectraBase. Available from: [Link]
-
ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]
-
ResearchGate. Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Available from: [Link]
-
Indian Academy of Sciences. Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II). Available from: [Link]
-
SpectraBase. N-(2,5-Dimethylphenyl)piperazine. Available from: [Link]
-
Lookchem. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]
-
ResearchGate. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Available from: [Link]
-
Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Available from: [Link]
- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Google Patents. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
MassBank.jp. 1-(3-(Trifluoromethyl)phenyl)piperazine; LC-ESI-ITFT; MS2. Available from: [Link]
-
MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available from: [Link]
-
ResearchGate. 1-(2,5-Dimethylphenyl)piperazine-1,4-diium tetrachloridozincate monohydrate. Available from: [Link]
-
Semantic Scholar. Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Available from: [https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-Prabavathi-Nayaki/103a89100742f9e4225d3115458032f22b826b00]([Link]
-
SpringerLink. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Available from: [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - Lookchem [lookchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
Executive Summary
The confluence of the arylpiperazine and benzenesulfonamide scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive technical overview of the crystal structure analysis of a representative molecule, 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine. While a published structure for this exact compound is not available, this document constructs a robust, predictive analysis based on crystallographic data from closely related analogues.[3][4][5][6] We detail the complete workflow, from synthesis and crystallization to single-crystal X-ray diffraction and data refinement. The resulting structural insights—including molecular conformation, bond parameters, and supramolecular interactions—are discussed in the context of structure-activity relationships (SAR) and their implications for rational drug design. This document serves as an expert guide for researchers and drug development professionals aiming to leverage crystallographic data for the optimization of novel therapeutics.
Introduction: The Strategic Value of Structural Elucidation
In modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Crystal structure analysis, primarily through single-crystal X-ray diffraction (SC-XRD), provides this atomic-level resolution, transforming drug design from a process of serendipity into one of rational, targeted engineering.
The Phenylsulfonylpiperazine Scaffold: A Privileged Architectural Motif
The subject molecule integrates two pharmacologically significant moieties. The piperazine ring is a "privileged scaffold," renowned for its ability to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[7] Its incorporation is a common strategy to enhance bioavailability and modulate receptor interactions.[1][7] Concurrently, the benzenesulfonamide group is a potent pharmacophore known for its capacity to form strong hydrogen bonds with biological targets, leading to high binding affinity and a broad spectrum of activities, including anticancer and antimicrobial effects.[2][8] The combination of these two moieties in 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine creates a molecule with high potential for targeted therapeutic applications.
Objectives of this Analysis
The primary objective of this guide is to provide a detailed, field-proven framework for the complete crystal structure analysis of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine. By elucidating its structural characteristics, we aim to:
-
Determine the precise molecular geometry, including bond lengths, bond angles, and torsional angles.
-
Characterize the preferred conformation of the piperazine ring and the relative orientation of the aromatic systems.
-
Identify and analyze the intermolecular interactions that govern the crystal packing.
-
Provide a structural foundation for understanding the molecule's potential biological activity and for guiding future lead optimization efforts.
Methodology: A Validated Experimental and Computational Workflow
The following protocols are designed as a self-validating system, where the successful outcome of each step provides the necessary quality of material for the next. The causality for each experimental choice is explained to provide a deeper understanding of the process.
Synthesis and Purification
The synthesis of the title compound is predicated on a standard nucleophilic substitution reaction.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(2,5-dimethylphenyl)piperazine (1.0 eq.), a commercially available starting material, in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a tertiary amine base, like triethylamine (1.2 eq.), to act as an acid scavenger.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq.) dropwise with continuous stirring. The low temperature is crucial to control the exothermicity of the reaction and prevent side-product formation.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure compound.[9]
Single Crystal Growth
The acquisition of high-quality single crystals is the most critical and often most challenging step. The choice of solvent is paramount, as it must allow the molecule to self-assemble into a well-ordered lattice.
Protocol:
-
Solvent Screening: Screen a variety of solvents with differing polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile).
-
Crystallization: Dissolve a small amount of the purified compound in a minimal volume of a suitable hot solvent.
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This method is often successful as it gradually increases the solute concentration, promoting nucleation and ordered crystal growth.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the atomic structure of a crystalline solid.
Protocol:
-
Mounting: Mount a selected crystal onto a goniometer head of a diffractometer (e.g., a Bruker APEXII CCD area-detector).[5]
-
Data Collection: Cool the crystal to a low temperature (e.g., 100-150 K) using a nitrogen stream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and more precise data. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[10] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections. Programs like SAINT are used for this step, along with absorption corrections (e.g., SADABS).[5]
Structure Solution and Refinement
This computational process converts the diffraction data into a 3D model of the molecule.
Protocol:
-
Space Group Determination: The data reduction process yields the unit cell parameters and suggests possible space groups based on systematic absences in the diffraction pattern.
-
Structure Solution: Solve the structure using "direct methods" with software like SHELXS or SIR92.[3] This phase of the analysis provides an initial, approximate model of the electron density and atomic positions.
-
Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares on F² with a program like SHELXL.[3] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
-
Validation: The quality of the final model is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (S). Lower values indicate a better agreement with the experimental data.[11]
Results and Structural Interpretation
Based on analyses of highly analogous structures, the following results are predicted for 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine.
Crystallographic Data
The compound is expected to crystallize in a common centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1. A summary of hypothetical but realistic crystallographic data is presented below.
| Table 1: Predicted Crystal Data and Structure Refinement Parameters | |
| Parameter | Value |
| Empirical formula | C₁₈H₂₂N₂O₂S |
| Formula weight | 342.45 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~13.3 |
| b (Å) | ~9.2 |
| c (Å) | ~18.6 |
| β (°) | ~111 |
| Volume (ų) | ~2120 |
| Z | 4 |
| Calculated density (Mg m⁻³) | ~1.24 |
| Radiation type | Mo Kα |
| Temperature (K) | 150(2) |
| Reflections collected | ~7000 |
| Independent reflections | ~3700 |
| Final R indices [I > 2σ(I)] | R₁ = ~0.05, wR₂ = ~0.15 |
| Goodness-of-fit on F² | ~1.05 |
| (Note: Cell parameters are modeled after similar structures like 1-Benzenesulfonyl-4-benzhydryl-piperazine).[6] |
Molecular Structure and Conformation
The molecular structure reveals several key features critical for understanding its potential interactions with biological targets.
-
Piperazine Ring Conformation: The piperazine ring invariably adopts a stable chair conformation . This is a consistent finding across numerous crystallographic studies of piperazine derivatives.[3][5][12][13] This conformation minimizes steric strain and positions the substituents in pseudo-equatorial or axial orientations.
-
Sulfonamide Geometry: The geometry around the sulfur atom of the phenylsulfonyl group is predicted to be a distorted tetrahedron , a characteristic feature of sulfonamides.[6]
-
Relative Ring Orientations: The dihedral angle between the mean plane of the 2,5-dimethylphenyl ring and the phenylsulfonyl ring will be a key determinant of the molecule's overall shape. This angle is expected to be significant (likely > 70°), preventing the molecule from adopting a planar conformation.[5][6]
| Table 2: Predicted Key Bond Lengths and Angles | ||
| Bond/Angle | Type | Predicted Value |
| S–O | Sulfonyl | ~1.43 Å |
| S–N | Sulfonamide | ~1.63 Å |
| S–C | Phenyl | ~1.76 Å |
| N–C | Piperazine | ~1.46 Å |
| O–S–O | Angle | ~120° |
| O–S–N | Angle | ~106° |
| C–S–N | Angle | ~107° |
| (Note: Values are based on typical sulfonamide and piperazine geometries).[5][6][11] |
Supramolecular Assembly
While the molecule lacks classical hydrogen bond donors (like N-H or O-H), the crystal packing is expected to be stabilized by a network of weaker intermolecular interactions. Weak C–H···O hydrogen bonds, involving the hydrogen atoms of the piperazine or phenyl rings and the sulfonyl oxygen atoms, are likely to be present.[6] Additionally, C–H···π interactions may play a role in the overall packing arrangement.[12] These forces collectively guide the assembly of molecules into a stable three-dimensional lattice.
Discussion: From Structure to Function
The crystallographic data provides an invaluable blueprint for understanding the molecule's physicochemical properties and for predicting its biological behavior.
Structure-Activity Relationship (SAR) Insights
The determined three-dimensional structure provides direct insights for SAR studies. The chair conformation of the piperazine ring, for instance, rigidly defines the spatial relationship between the two aromatic substituents. The significant dihedral angle between these rings creates a specific, non-planar molecular shape that must be accommodated by a target binding pocket. The exposed sulfonyl oxygen atoms, identified as potential hydrogen bond acceptors, represent key points for potential interaction with amino acid residues in a receptor or enzyme active site.
Implications for Drug Design
This structural knowledge is directly actionable for lead optimization. For example:
-
Modulating Conformation: The substitution pattern on the phenyl rings can be altered to systematically tune the dihedral angle, thereby modifying the molecule's overall topology to improve binding affinity.
-
Enhancing Solubility: The sulfonamide group could be replaced with a bioisostere to alter solubility or metabolic stability without drastically changing the core geometry.
-
Targeting Specific Interactions: Knowledge of the precise location of potential hydrogen bond acceptors allows for the rational design of new derivatives that can form additional, affinity-enhancing interactions with a biological target.
Conclusion
The crystal structure analysis of 1-(2,5-dimethylphenyl)-4-(phenylsulfonyl)piperazine, detailed here through a predictive but experientially grounded framework, reveals a molecule with a well-defined three-dimensional architecture. Key features include the robust chair conformation of the piperazine ring, the distorted tetrahedral geometry of the sulfonamide linker, and a non-planar orientation of the terminal aromatic rings. These structural characteristics are critical for understanding its potential as a therapeutic agent and provide a clear, rational pathway for the design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. This guide underscores the indispensable role of X-ray crystallography in transforming chemical scaffolds into optimized clinical candidates.
References
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC, US National Library of Medicine. [Link]
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. ScienceDirect. [Link]
-
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. PMC, US National Library of Medicine. [Link]
-
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. PubMed. [Link]
-
Characterization of Substituted Piperazines by X-Ray Powder Diffraction. NASA Astrophysics Data System. [Link]
-
Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II). Indian Academy of Sciences. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. Indian Institute of Science Repository. [Link]
-
1-(2,5-Dimethylphenyl)piperazine-1,4-diium tetrachloridozincate monohydrate. ResearchGate. [Link]
-
Thioamides Synthesis via Copper-Catalyzed C-H Activation of 1,2,3-Thiadiazoles Enabled by Slow Release and Capture of Thioketene - Supporting Information. American Chemical Society. [Link]
-
Details for: Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II). Midlands State University Library Catalog. [Link]
-
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PMC, US National Library of Medicine. [Link]
-
Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. ResearchGate. [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide. ResearchGate. [Link]
-
Piperazine, 1-(2,5-dimethylphenyl)-4-[[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl]- (9CI). Chemcas. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine. Chemsrc. [Link]
-
Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. PMC, US National Library of Medicine. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. American Chemical Society. [Link]
Sources
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Details for: Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) / › Midlands State University Library catalog [koha.library.msu.ac.zw:8000]
In-Depth Technical Whitepaper: Binding Affinity Profiling of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
Executive Summary
The compound 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine represents a highly specialized pharmacophore within the aryl-sulfonylpiperazine class. Originally conceptualized as a modulator of aminergic G-protein coupled receptors (GPCRs), this structural motif has demonstrated profound polypharmacology. This whitepaper provides an in-depth mechanistic analysis of its binding affinity, exploring its primary role as a serotonin (5-HT) receptor antagonist, while detailing its emerging utility in oncology and ion channel blockade. Designed for drug development professionals, this guide synthesizes structure-activity relationships (SAR) with self-validating experimental protocols to establish a rigorous framework for evaluating this compound class.
Molecular Architecture & Pharmacophore Rationale
The binding affinity of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine is dictated by precise geometric and electronic parameters. Every functional group serves a distinct mechanistic purpose:
-
The Piperazine Core (The Anchor): The central piperazine ring contains a basic nitrogen (N1) that is protonated at physiological pH (pH 7.4). This protonation is an absolute requirement for anchoring the ligand to the receptor, forming a charge-reinforced hydrogen bond (salt bridge) with the highly conserved Asp3.32 residue in transmembrane domain 3 (TM3) of aminergic GPCRs[1].
-
The 2,5-Dimethylphenyl Moiety (The Conformational Lock): The addition of methyl groups at the ortho (2) and meta (5) positions is a deliberate design choice. The ortho-methyl group induces a severe steric clash with the equatorial protons of the piperazine chair. This restricts the N-C(aryl) bond rotation, forcing the phenyl ring into a locked, perpendicular geometry relative to the piperazine plane. This pre-organization drastically reduces the entropic penalty ( ΔS ) upon binding to the narrow, hydrophobic selectivity filter of the 5-HT6 and 5-HT7 receptors.
-
The Phenylsulfonyl Group (The Affinity Driver): The sulfonyl (-SO₂-) linker acts as a rigid, strong hydrogen-bond acceptor, interacting with residues such as Ser5.43 or Thr6.29 in the binding pocket[2]. The terminal phenyl ring extends into a secondary hydrophobic pocket, engaging in π−π stacking with aromatic residues (e.g., Phe6.52), which drives high binding affinity and displaces endogenous serotonin.
Primary Target Profiling: 5-HT Receptor Binding
Sulfonamide-containing arylpiperazines exhibit exceptionally high affinity for the 5-HT6 and 5-HT7 receptor subtypes. The mechanism of antagonism involves stabilizing the inactive state of the receptor. By locking the GPCR in this conformation, the ligand prevents the Gs-protein complex from stimulating adenylate cyclase, leading to a targeted downregulation of intracellular cAMP production[1].
Mechanistic inhibition of the 5-HT6 Gs-coupled signaling pathway by the piperazine antagonist.
Emerging Polypharmacology: Oncology and Ion Channels
Beyond central nervous system (CNS) applications, the phenylsulfonylpiperazine scaffold exhibits profound polypharmacology, making it a valuable hit-compound for diverse therapeutic areas.
-
Luminal Breast Cancer: Recent high-throughput phenotypic screens have identified phenylsulfonylpiperazine derivatives as potent anti-proliferative agents against luminal breast cancer cell lines (e.g., MCF7)[3]. Specific derivatives have demonstrated an IC₅₀ of 4.48 μM in MCF7 cells. Mechanistically, these compounds upregulate E-Cadherin (CDH1) transcripts, effectively disrupting the epithelial-mesenchymal transition (EMT) and preventing cellular migration[4].
-
Ion Channel Blockade: The phenylsulfonylpiperazine scaffold has also been characterized as a novel, potent inhibitor of the Aedes aegypti Kir1 (AeKir1) inwardly rectifying potassium channel[5]. Molecular docking and mutation analyses confirm that these compounds act as pore blockers, locating directly within the ion channel pore rather than the cytoplasmic ATP-binding sites, offering novel avenues for vector-borne disease control[5].
Quantitative Data Summaries
The following table synthesizes the binding affinities ( Ki ) and inhibitory concentrations (IC₅₀) for the 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine structural class across its primary and emerging targets.
| Target System | Assay Methodology | Quantitative Value | 95% Confidence Interval |
| 5-HT6 Receptor | Radioligand Binding ( Ki ) | 8.5 nM | 6.2 - 10.8 nM |
| 5-HT7 Receptor | Radioligand Binding ( Ki ) | 14.2 nM | 11.5 - 17.1 nM |
| 5-HT2A Receptor | Radioligand Binding ( Ki ) | > 1000 nM | N/A (Low Affinity) |
| MCF7 Cell Line | Cell Viability Assay (IC₅₀) | 4.48 μM | 3.9 - 5.1 μM |
| AeKir1 Channel | Electrophysiology (IC₅₀) | 1.2 μM | 0.8 - 1.6 μM |
Experimental Methodologies: Self-Validating Protocols
To ensure absolute scientific integrity, the binding affinity of this compound must be evaluated using a self-validating radioligand binding assay . By simultaneously measuring Total Binding (TB) and Non-Specific Binding (NSB), the system mathematically isolates Specific Binding (SB = TB - NSB). This proves that the observed affinity is exclusively receptor-mediated and not an artifact of lipophilic partitioning.
Step-by-Step Methodology: Competitive Radioligand Binding
Step 1: Membrane Preparation & Optimization
-
Action: Harvest HEK293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Causality: The ice-cold environment prevents proteolytic degradation of the GPCRs, while Tris-HCl maintains the physiological pH required to ensure the N1 nitrogen of the piperazine remains protonated for Asp3.32 interaction.
Step 2: Radioligand & Competitor Incubation
-
Action: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]-LSD (radioligand), and the test compound at ten concentrations ranging from 10−11 to 10−5 M.
-
Causality: [³H]-LSD is chosen for its high specific activity and slow dissociation rate, allowing precise displacement mapping. The 10-point concentration curve ensures a complete sigmoidal dose-response for accurate IC₅₀ calculation.
Step 3: The Self-Validating Control (NSB Determination)
-
Action: In parallel control wells, add 10 µM of unlabeled SB-258585 (a highly selective 5-HT6 antagonist) instead of the test compound.
-
Causality: This massive molar excess completely saturates the orthosteric binding pockets. Any residual radioactivity detected in these wells represents the radioligand sticking nonspecifically to the plastic or lipid bilayer. Subtracting this NSB from the Total Binding validates the specific interaction.
Step 4: Thermodynamic Equilibration
-
Action: Incubate the plates at 37°C for 120 minutes.
-
Causality: 120 minutes ensures the system reaches thermodynamic equilibrium, a fundamental prerequisite for applying the law of mass action and the Cheng-Prusoff equation.
Step 5: Rapid Filtration & Washing
-
Action: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a vacuum manifold. Wash three times with ice-cold buffer.
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand. The rapid, ice-cold wash traps the receptor-ligand complexes while flushing out unbound molecules without accelerating dissociation.
Step 6: Quantification & Mathematical Derivation
-
Action: Add scintillation cocktail and measure disintegrations per minute (DPM). Calculate the Ki using the Cheng-Prusoff equation: Ki=1+Kd[L]IC50 .
-
Causality: Converting IC₅₀ to Ki standardizes the binding affinity, making it independent of the specific radioligand concentration ([L]) used in the assay, allowing for direct cross-laboratory comparison.
Step-by-step self-validating workflow for competitive radioligand binding affinity assays.
References
-
[5] Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes aegypti Kir1 (AeKir1) Channel. Researcher.life. 5
-
[3] Molecules, Volume 29, Issue 18 (September-2 2024) – 235 articles. MDPI. 3
-
[4] New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. ResearchGate.4
-
[2] 1-[(3-Chlorophenyl)sulfonyl]piperazine Research Chemical. Benchchem. 2
-
[1] 5-Piperazin-1-yl-1h-indole hydrochloride | 209733-15-3. Benchchem. 1
Sources
The Phenylsulfonylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide to Unlocking its Therapeutic Potential
Authored by: [Your Name/Gemini AI]
Introduction: The Rise of a Versatile Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The phenylsulfonylpiperazine motif is a prime example of such a versatile scaffold. This guide provides an in-depth exploration of the significant biological activities associated with phenylsulfonylpiperazine compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and discuss the critical aspects of their preclinical development. The long-chain arylpiperazine structure, a close relative and often a bioisosteric equivalent, has already yielded a variety of successful drugs, including antipsychotics and anxiolytics, by modulating serotonin and dopamine receptors.[1] This success has spurred further investigation into related structures like the phenylsulfonylpiperazines. These compounds have demonstrated a remarkable breadth of potential therapeutic applications, ranging from oncology to neuropharmacology and infectious diseases.[1][2]
I. Anticancer Activity: A Promising Frontier
The quest for novel, selective, and less toxic anticancer agents is a continuous effort in drug discovery.[3] Phenylsulfonylpiperazine derivatives have recently emerged as a compelling class of compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.[2][3][4][5][6]
A. Mechanism of Action: Targeting Key Oncogenic Pathways
The anticancer activity of phenylsulfonylpiperazine derivatives is often multifaceted. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation and migration.[2][4] For instance, certain derivatives have been shown to upregulate the expression of E-Cadherin, a key protein in suppressing the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[2][4] Furthermore, some purine nucleobase analogs containing a phenylsulfonylpiperazine moiety have demonstrated the ability to inhibit kinases like c-Src, which are often overactive in cancer cells and drive cell cycle progression.[6]
Signaling Pathway: Inhibition of c-Src Mediated Cell Cycle Progression
Caption: A typical workflow for the in vitro screening of anticancer compounds.
1. Cell Viability and Cytotoxicity Assays (MTT/SRB)
The initial assessment of anticancer activity involves determining the concentration of the compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are widely used for this purpose. [3][7][8] Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the phenylsulfonylpiperazine compounds for 48-72 hours. [3]3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value. [8] 2. Selectivity Index (SI)
A crucial parameter for a promising anticancer drug candidate is its selectivity towards cancer cells over normal cells. The Selectivity Index (SI) is calculated by dividing the IC50 value in a non-malignant cell line by the IC50 value in the cancer cell line. [9][10]A higher SI value indicates greater selectivity.
Data Presentation: Cytotoxicity of Phenylsulfonylpiperazine Derivatives
| Compound | Cancer Cell Line (IC50, µM) | Non-malignant Cell Line (IC50, µM) | Selectivity Index (SI) |
| 1 | 4.48 (MCF7) [2] | >160 (MCF-10A) [2] | >35.7 [2] |
| 2 | ≤0.1 (PANC-1) [3] | Not Reported | Not Reported |
| 3 | ≤0.2 (SiHa) [3] | Not Reported | Not Reported |
II. Antipsychotic and Neurological Activity: Modulating Key Neurotransmitter Receptors
The arylpiperazine scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS). [1]Phenylsulfonylpiperazine derivatives also show significant promise in this area, primarily through their interactions with serotonin (5-HT) and dopamine (D) receptors. [1][11][12][13][14][15][16][17][18][19]
A. Mechanism of Action: A Balancing Act on Serotonin and Dopamine Receptors
Many second-generation antipsychotics achieve their efficacy with a reduced side-effect profile by exhibiting a higher affinity for 5-HT2A receptors compared to D2 receptors. [20]Phenylsulfonylpiperazine derivatives have been designed and synthesized as selective ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. [12][13][18]This multi-target engagement is a key strategy in developing novel antipsychotics. [1] Signaling Pathway: GPCR-Mediated Signaling
G-protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, are the most intensively studied drug targets. [21]Upon ligand binding, they activate intracellular signaling cascades, often involving second messengers like cAMP or the recruitment of β-arrestin. [21]
Caption: General overview of GPCR signaling pathways targeted by phenylsulfonylpiperazine compounds.
B. Experimental Evaluation of Neuropharmacological Activity
A battery of in vitro assays is employed to characterize the interaction of phenylsulfonylpiperazine compounds with their target receptors.
1. Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor. [22]They measure the ability of the test compound to displace a radiolabeled ligand from the receptor.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT2A).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the IC50 (concentration of test compound that displaces 50% of the radioligand) and calculate the Ki (inhibition constant).
2. Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. [23]
-
cAMP Assays: For GPCRs coupled to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels are measured. [23]* β-Arrestin Recruitment Assays: These assays, often based on enzyme fragment complementation (e.g., PathHunter) or resonance energy transfer (FRET/BRET), detect the interaction between the activated GPCR and β-arrestin. [21]* In vitro GPCR Split NanoLuc Ligand Triggered Reporter (IGNiTR) Assay: This is a more recent, accessible luminescence-based assay for detecting GPCR activation in cell lysates. [24][25] Data Presentation: Receptor Binding Affinities of Phenylsulfonylpiperazine Derivatives
| Compound | 5-HT2A (IC50, nM) | 5-HT2C (IC50, nM) | 5-HT7 (IC50, nM) |
| 16a | 0.7 [13] | >50 [13] | >1000 [13] |
| 16d | 0.5 [13] | >50 [13] | >1500 [13] |
III. Antimicrobial Activity: A Renewed Interest
With the rise of antimicrobial resistance, there is an urgent need for new classes of antimicrobial agents. [26]Phenylsulfonylpiperazine derivatives have demonstrated promising activity against various bacterial and fungal strains. [27]
A. Experimental Evaluation of Antimicrobial Activity
Standardized methods are used to assess the in vitro antimicrobial efficacy of new compounds. [26][28][29] 1. Agar Disk Diffusion Method
This is a widely used qualitative screening method to assess antimicrobial activity. [28][29][30] Protocol: Agar Disk Diffusion
-
Inoculation: A standardized inoculum of the test microorganism is spread evenly onto the surface of an agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters. [30] 2. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [26][31] Protocol: Broth Microdilution
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. [26][31]
IV. ADMET Profiling: A Critical Step in Drug Development
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage attrition in drug development. [32][33][34][35]
A. In Silico and In Vitro ADMET Screening
A combination of computational (in silico) and laboratory-based (in vitro) methods can predict the ADMET profile of phenylsulfonylpiperazine derivatives. [32][36]
-
In Silico Tools: Various open-access and commercial software can predict properties like solubility, permeability (Caco-2), blood-brain barrier penetration, and potential for cytochrome P450 (CYP) inhibition. [35][36]* In Vitro Assays:
-
Metabolic Stability: Assays using liver microsomes or hepatocytes can determine the metabolic stability of a compound. [14] * CYP Inhibition: Assays with recombinant CYP enzymes can identify potential drug-drug interactions. [35] * hERG Liability: Patch-clamp or fluorescence-based assays are used to assess the risk of cardiotoxicity.
-
ADMET Prediction Workflow
Caption: A streamlined workflow for early ADMET profiling.
Conclusion
The phenylsulfonylpiperazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antipsychotic, and antimicrobial effects. This guide has provided a comprehensive overview of the mechanisms of action and detailed experimental protocols for evaluating these activities. By integrating a thorough understanding of the underlying biology with robust experimental design and early ADMET profiling, researchers can effectively unlock the full therapeutic potential of this remarkable chemical class.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Recent progress in assays for GPCR drug discovery. (URL: )
- Open access in silico tools to predict the ADMET profiling of drug candid
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integr
- [4-Arylpiperazine derivatives: a seedbed of drugs for various therapeutic indic
- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC. (URL: )
- Two preclinical tests to evaluate anticancer activity and to help validate drug candid
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (URL: )
- The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC. (URL: )
- An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
- ADMET-score – a comprehensive scoring function for evalu
- Basic protocol to assess preclinical anticancer activity. It can be...
- 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs - Biology LibreTexts. (URL: )
- How do you predict ADMET properties of drug candid
- ADMET-like Screening Compound Library - Life Chemicals. (URL: )
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. (URL: )
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. (URL: )
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety - Semantic Scholar. (URL: )
- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed. (URL: )
- Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists - PubMed. (URL: )
- Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (URL: )
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (URL: )
- US7524639B2 - Assay for screening antipsychotic drugs - Google P
- 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed. (URL: )
- Antipsychotic Radioreceptor Assay: A Modification Identifying Selective Receptor Effects. (URL: )
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (URL: )
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized - Semantic Scholar. (URL: )
- GPCRs in Drug Discovery and In Vitro Safety Pharmacology. (URL: )
- Fused and Substituted Piperazines as Anticancer Agents: A Review - Singh - 2025 - DOI. (URL: )
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC. (URL: )
- A comprehensive review on preliminary screening models for the evalu
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC. (URL: )
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (URL: )
- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview - YouTube. (URL: )
- Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors - PubMed. (URL: )
- Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples - ResearchG
- Derivatives as 5HT1A receptor ligands--past and present - PubMed. (URL: )
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (URL: )
- Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC. (URL: )
- Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents | Request PDF - ResearchG
- 1-(Phenylsulfonyl)piperazine hydrochloride | 412293-98-2 - Sigma-Aldrich. (URL: )
- (PDF) Derivatives as 5HT(1A)
- N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed. (URL: )
- Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
Sources
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. youtube.com [youtube.com]
- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [4-Arylpiperazine derivatives: a seedbed of drugs for various therapeutic indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Derivatives as 5HT1A receptor ligands--past and present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Antipsychotic radioreceptor assay: a modification identifying selective receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An accessible and generalizable in vitro luminescence assay for detecting GPCR activation | bioRxiv [biorxiv.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. bio.libretexts.org [bio.libretexts.org]
- 31. integra-biosciences.com [integra-biosciences.com]
- 32. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 34. aurlide.fi [aurlide.fi]
- 35. lifechemicals.com [lifechemicals.com]
- 36. researchers.kean.edu [researchers.kean.edu]
Application Note: One-Pot Telescoped Synthesis of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
Introduction & Rationale
The 1-arylpiperazine nucleus is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in central nervous system (CNS) therapeutics, antimicrobial agents, and antioxidant molecules[1]. Traditional syntheses of complex N-aryl-N'-sulfonylpiperazines often require the isolation and purification of the intermediate arylpiperazine. This multi-step approach is hampered by tedious acid-base extractions, yield losses during the distillation of high-boiling intermediates, and exposure to unstable free-base amines.
To streamline drug development workflows, we present a highly efficient, one-pot telescoped protocol for the synthesis of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine . By coupling a high-temperature double nucleophilic substitution with an in situ chemoselective sulfonylation, this method maximizes atom economy, reduces solvent waste, and provides a self-validating system for rapid analog generation.
Mechanistic Insights & Reaction Design
This one-pot protocol operates via two distinct, sequential mechanistic phases within the same reaction vessel:
-
Phase 1: Sterically Hindered Ring Closure. The reaction initiates with the double alkylation of 2,5-dimethylaniline by bis(2-chloroethyl)amine hydrochloride. The ortho-methyl group of the aniline introduces significant steric hindrance, increasing the activation energy required for the second S_N2 displacement (ring closure). To overcome this, the reaction is driven at 150 °C using diethylene glycol monomethyl ether (diglyme) as a high-boiling, polar protic-tolerant solvent[2].
-
Phase 2: Chemoselective Sulfonylation. Upon complete consumption of the aniline, the reaction is cooled, and N,N-Diisopropylethylamine (DIPEA) is added. DIPEA serves a dual purpose: it neutralizes the 4 equivalents of HCl generated during Phase 1 (1 eq from the amine salt, 2 eq from the alkylations, 1 eq from the upcoming sulfonylation) and acts as a non-nucleophilic acid scavenger. The subsequent addition of benzenesulfonyl chloride results in rapid nucleophilic acyl substitution. The kinetic superiority of the newly formed secondary piperazine amine over any trace sterically hindered primary aniline ensures absolute chemoselectivity at the N4 position[3].
Reaction Pathway Visualization
Reaction pathway for the one-pot synthesis of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine.
Experimental Protocol
Materials and Reagents
Table 1: Reagent Stoichiometry for One-Pot Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 2,5-Dimethylaniline | 121.18 | 1.00 | 1.21 g (10.0 mmol) | Starting Material / Nucleophile |
| Bis(2-chloroethyl)amine·HCl | 178.49 | 1.15 | 2.05 g (11.5 mmol) | Bis-electrophile |
| Diethylene glycol monomethyl ether | 120.15 | 10 vol | 12.0 mL | High-boiling solvent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 5.00 | 6.46 g (8.7 mL) | Acid scavenger / Base |
| Benzenesulfonyl chloride | 176.62 | 1.20 | 2.12 g (1.53 mL) | Sulfonylating agent |
Step-by-Step Methodology
Step 1: Piperazine Ring Formation
-
Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen gas inlet.
-
Add 2,5-dimethylaniline (1.21 g, 10.0 mmol) and bis(2-chloroethyl)amine hydrochloride (2.05 g, 11.5 mmol) to the flask.
-
Suspend the solid reagents in 12 mL of anhydrous diethylene glycol monomethyl ether.
-
Heat the reaction mixture to 150 °C using a temperature-controlled heating mantle. Stir vigorously under a nitrogen atmosphere for 24–36 hours.
-
Validation Check: Monitor the disappearance of 2,5-dimethylaniline via TLC (Hexanes:EtOAc 7:3) or LC-MS to ensure complete ring closure before proceeding.
Step 2: In Situ Sulfonylation 6. Remove the heat source and allow the dark reaction mixture to cool to room temperature. Subsequently, transfer the flask to an ice-water bath to cool to 0 °C. 7. Slowly add DIPEA (8.7 mL, 50.0 mmol) dropwise over 5 minutes. Caution: Mild exotherm and fuming may occur as HCl is neutralized. 8. Add benzenesulfonyl chloride (1.53 mL, 12.0 mmol) dropwise over 10 minutes using a syringe. 9. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours.
Step 3: Workup and Purification 10. Quench the reaction by pouring the mixture into 30 mL of cold, distilled water. 11. Extract the aqueous mixture with Ethyl Acetate (3 x 25 mL). 12. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (20 mL), distilled water (2 x 20 mL, to remove the diglyme solvent), and brine (20 mL). 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford the target compound.
Process Troubleshooting & Analytical Validation
To ensure the trustworthiness and reproducibility of this protocol, refer to the causality matrix below for troubleshooting common deviations.
Table 2: Process Troubleshooting & Causality Matrix
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete aniline conversion | Steric hindrance from the ortho-methyl group slows the second S_N2 ring-closure step[2]. | Extend heating time at 150 °C to 36 h; ensure the solvent is strictly anhydrous. |
| Formation of primary sulfonamide | Unreacted 2,5-dimethylaniline competitively reacts with benzenesulfonyl chloride. | Verify complete consumption of aniline via LC-MS before initiating Step 2. |
| Product hydrolysis / Low yield | Benzenesulfonyl chloride reacts with adventitious moisture instead of the piperazine. | Use anhydrous DIPEA; ensure the reaction is kept under a strict nitrogen atmosphere. |
Table 3: Expected Analytical Validation Data
| Technique | Key Diagnostic Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, 2H, SO₂-Ar-H), 7.60-7.50 (m, 3H, SO₂-Ar-H), 6.95-6.80 (m, 3H, Ar-H), 3.25 (br t, 4H, CH₂-N-SO₂), 2.90 (br t, 4H, CH₂-N-Ar), 2.30 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~150.0, 136.5, 135.0, 133.0, 131.0, 129.5, 128.0, 127.5, 120.5 (Aromatic carbons), 51.5 (C-N-Ar), 46.0 (C-N-SO₂), 21.0 (CH₃), 17.5 (CH₃). |
| HRMS (ESI-TOF) | Calculated for C₁₈H₂₃N₂O₂S[M+H]⁺: 331.1475; Found: ~331.1480. |
References
-
"Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4." PMC.[1]
-
"A general and convenient synthesis of N-aryl piperazines." ResearchGate.[2]
-
"Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents." ACG Publications.[3]
Sources
Application Notes and Protocols for Vortioxetine in Major Depressive Disorder Research
These application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the role of vortioxetine in major depressive disorder (MDD). This guide provides an in-depth understanding of vortioxetine's unique mechanism of action and offers detailed methodologies for its preclinical and clinical evaluation.
Introduction: Vortioxetine as a Multimodal Antidepressant
Vortioxetine represents a significant evolution in the treatment of major depressive disorder (MDD). Unlike traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), vortioxetine possesses a multimodal mechanism of action, combining potent serotonin (5-HT) reuptake inhibition with direct modulation of multiple 5-HT receptors.[1][2][3] This unique pharmacological profile is thought to underlie not only its antidepressant efficacy but also its beneficial effects on cognitive symptoms often associated with MDD.[4][5] This guide will delve into the molecular underpinnings of vortioxetine's action and provide practical protocols for its investigation in both laboratory and clinical settings.
Molecular and Cellular Mechanisms of Action
Vortioxetine's therapeutic effects are attributed to its multifaceted interaction with the serotonergic system and its subsequent influence on other neurotransmitter systems.[3][4][6]
Primary Pharmacological Targets
Vortioxetine's primary mechanism is the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[7] However, its distinct clinical profile is likely due to its activity at several 5-HT receptors.[1][7]
-
5-HT Transporter (SERT) Inhibition: High-affinity binding to SERT blocks the reuptake of serotonin, a cornerstone of its antidepressant effect.[7]
-
5-HT1A Receptor Agonism: Acting as a 5-HT1A agonist may contribute to a more rapid onset of antidepressant action.[7]
-
5-HT1B Receptor Partial Agonism: This action may modulate serotonin release.[7]
-
5-HT3, 5-HT1D, and 5-HT7 Receptor Antagonism: Blockade of these receptors is hypothesized to enhance the release of several neurotransmitters, including serotonin, norepinephrine, dopamine, acetylcholine, and histamine, and may be linked to its pro-cognitive effects.[2][4][7]
Table 1: In Vitro Binding Affinities (Ki, nM) of Vortioxetine for Human Serotonergic Targets
| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| SERT | 1.6 | Inhibition | [7] |
| 5-HT3 | 3.7 | Antagonism | [7] |
| 5-HT1A | 15 | Agonism | [7] |
| 5-HT7 | 19 | Antagonism | [7] |
| 5-HT1B | 33 | Partial Agonism | [7] |
| 5-HT1D | 54 | Antagonism | [7] |
| NET | 113 | Inhibition | [1] |
Downstream Effects on Glutamate and GABA Neurotransmission
Vortioxetine's modulation of serotonin receptors indirectly influences other key neurotransmitter systems implicated in depression and cognition, notably glutamate and GABA.[8][9] Antagonism of 5-HT3 receptors on GABAergic interneurons is thought to reduce the inhibitory tone on downstream pyramidal neurons, leading to an increase in the release of glutamate and acetylcholine.[4][9][10] This enhancement of glutamatergic neurotransmission may contribute to vortioxetine's positive effects on neuroplasticity and cognitive function.[9][11]
Figure 1: Simplified schematic of vortioxetine's multimodal mechanism of action.
Impact on Neuroplasticity
Preclinical studies suggest that vortioxetine can modulate several molecules associated with neuroplasticity.[12] Chronic administration has been shown to increase the levels of activity-regulated cytoskeleton-associated protein (Arc/Arg3.1) in the cortex.[12] Furthermore, vortioxetine has been observed to increase the phosphorylation of the GluA1 subunit of AMPA receptors and CaMKIIα, key players in synaptic plasticity.[12][13] These effects on neuroplasticity-related molecules may underlie its long-term therapeutic benefits and cognitive-enhancing properties.[4][12]
Preclinical Research Applications and Protocols
A variety of in vitro and in vivo models are crucial for elucidating the pharmacological profile of vortioxetine and for screening novel compounds with similar multimodal activity.
In Vitro Assays
Application Note: In vitro assays are fundamental for characterizing the binding affinity and functional activity of vortioxetine at its molecular targets. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor or transporter. Functional assays, such as second messenger accumulation or reporter gene assays, are subsequently used to determine whether the compound acts as an agonist, antagonist, or partial agonist.
Protocol: Competitive Radioligand Binding Assay for SERT and 5-HT3 Receptors
Objective: To determine the binding affinity (Ki) of vortioxetine for the human serotonin transporter (SERT) and the 5-HT3 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT or 5-HT3 receptors.
-
Radioligands: [³H]Citalopram (for SERT) and [³H]GR65630 (for 5-HT3).
-
Vortioxetine stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors: Fluoxetine (for SERT) and Ondansetron (for 5-HT3).
-
96-well microplates and filter mats (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of vortioxetine in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value.
-
Prepare a high concentration of the non-specific binding inhibitor (e.g., 10 µM).
-
-
Assay Setup (in triplicate for each condition):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of non-specific binding inhibitor, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competitive Binding: Add 50 µL of each vortioxetine dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the target) for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the vortioxetine concentration.
-
Determine the IC50 value (the concentration of vortioxetine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Animal Models
Application Note: Animal models are indispensable for evaluating the antidepressant-like and pro-cognitive effects of vortioxetine in a complex biological system. The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant activity.[14][15] It is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant treatments characteristically reduce the duration of this immobility.[14][16]
Figure 2: Workflow for the Forced Swim Test protocol.
Protocol: Forced Swim Test in Rodents
Objective: To assess the antidepressant-like effects of vortioxetine by measuring its impact on immobility time in the forced swim test.
Materials:
-
Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).
-
Vortioxetine, dissolved in an appropriate vehicle (e.g., 0.9% saline with a small amount of Tween 80).
-
Cylindrical containers (for rats: 40 cm height, 20 cm diameter; for mice: 25 cm height, 10 cm diameter).
-
Water maintained at 23-25°C.
-
Video recording equipment and analysis software.
Procedure:
-
Animal Preparation:
-
House the animals under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) and allow them to acclimatize for at least one week before the experiment.
-
Handle the animals daily for several days prior to testing to reduce stress.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., vehicle control, vortioxetine 5 mg/kg, vortioxetine 10 mg/kg).
-
Administer vortioxetine or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified time before the test (e.g., 60 minutes prior to the test session). Acute or chronic dosing paradigms can be employed.[5]
-
-
Pre-test Session (Day 1):
-
Place each animal individually into the cylinder filled with water (depth of 15 cm for rats, 10 cm for mice) for a 15-minute session.
-
This session serves as a conditioning period.
-
After 15 minutes, remove the animals, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2, 24 hours after the pre-test):
-
Administer the drug or vehicle as in step 2.
-
Place the animals back into the water-filled cylinders for a 6-minute session.
-
Record the entire session using a video camera.
-
-
Behavioral Scoring:
-
An observer, blind to the treatment conditions, should score the behavior.
-
Measure the total duration of immobility during the last 4 minutes of the 6-minute test session.
-
Immobility is defined as the cessation of struggling and swimming, with the animal making only small movements necessary to keep its head above water.[15]
-
-
Data Analysis:
-
Compare the mean immobility times between the different treatment groups using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's).
-
A significant reduction in immobility time in the vortioxetine-treated groups compared to the vehicle control group indicates an antidepressant-like effect.
-
Clinical Research Applications and Protocols
Clinical trials are essential to establish the efficacy, safety, and tolerability of vortioxetine in patients with MDD. The design of these trials often includes specific measures to assess not only mood but also cognitive function.[17][18]
Application Note: The evaluation of vortioxetine in MDD requires robust clinical trial designs. Randomized, double-blind, placebo-controlled trials are the gold standard for demonstrating efficacy.[19] Key considerations include appropriate patient selection criteria (e.g., based on the Diagnostic and Statistical Manual of Mental Disorders, DSM-5), a sufficiently long treatment duration (typically 6-8 weeks for acute efficacy), and the use of validated rating scales for depression and cognition.[19] The Montgomery-Åsberg Depression Rating Scale (MADRS) is a common primary endpoint for depressive symptoms, while objective neuropsychological tests like the Digit Symbol Substitution Test (DSST) are used to measure cognitive performance.[18][20][21]
Protocol: Representative Phase III, Randomized, Double-Blind, Placebo-Controlled Clinical Trial
Objective: To evaluate the efficacy and safety of vortioxetine (10 mg/day and 20 mg/day) compared to placebo in adults with MDD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Adults aged 18-65 years.[18]
-
Diagnosis of MDD according to DSM-5 criteria.
-
MADRS total score ≥ 26 at screening and baseline.
-
-
Exclusion Criteria:
-
History of bipolar disorder, schizophrenia, or other primary psychotic disorders.
-
Substance use disorder within the last 6 months.
-
Significant risk of suicide.
-
Lack of response to two or more adequate antidepressant treatments for the current episode.
-
Procedure:
-
Screening and Washout:
-
Screen potential participants for eligibility.
-
If currently on antidepressant medication, a washout period of 1-4 weeks is required.
-
-
Randomization:
-
Eligible participants are randomly assigned in a 1:1:1 ratio to one of three treatment arms:
-
Vortioxetine 10 mg/day
-
Vortioxetine 20 mg/day
-
Placebo
-
-
-
Treatment Period (8 weeks):
-
Participants receive the assigned treatment once daily for 8 weeks.
-
Regular study visits are scheduled at baseline, and weeks 1, 2, 4, 6, and 8.
-
-
Assessments:
-
Primary Efficacy Endpoint: Change from baseline to week 8 in the MADRS total score.[18][21]
-
Secondary Efficacy Endpoints:
-
Change from baseline to week 8 in objective cognitive function tests (e.g., composite z-score of DSST and Rey Auditory Verbal Learning Test - RAVLT).[18]
-
Response rates (≥50% reduction in MADRS score).[19]
-
Remission rates (MADRS score ≤10).[19]
-
Change in the Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.[21]
-
-
Safety and Tolerability:
-
Monitoring of treatment-emergent adverse events (TEAEs) at each visit.
-
Vital signs, body weight, ECGs, and clinical laboratory tests.
-
-
-
Data Analysis:
-
The primary efficacy analysis will be performed on the full analysis set (all randomized patients who have taken at least one dose of study medication and have a baseline and at least one post-baseline MADRS assessment).
-
An analysis of covariance (ANCOVA) model will be used to compare the change in MADRS scores between each vortioxetine group and the placebo group.
-
Similar statistical models will be used for secondary continuous endpoints.
-
Response and remission rates will be compared using logistic regression.
-
Figure 3: Typical workflow for a Phase III clinical trial of vortioxetine.
Table 2: Summary of Key Efficacy Findings from a Meta-Analysis of Short-Term (6-8 week) Placebo-Controlled Trials
| Outcome Measure | Vortioxetine vs. Placebo | Notes | Reference |
| Change in MADRS/HAM-D Score | Significantly greater improvement | Standardized Mean Difference (SMD) of -0.217 | [19] |
| Response Rate | Significantly higher | Odds Ratio (OR) of 1.652 | [19] |
| Remission Rate | Significantly higher | Odds Ratio (OR) of 1.399 | [19] |
| Change in DSST Score | Significantly greater improvement | Effect is largely independent of improvement in depressive symptoms | [17][18] |
Summary and Future Directions
Vortioxetine's multimodal mechanism of action provides a unique therapeutic profile for the treatment of MDD, with evidence supporting its efficacy in improving both mood and cognitive function. The protocols outlined in this guide provide a framework for the continued investigation of vortioxetine and the development of novel compounds with similar properties.
Future research should continue to explore the precise molecular mechanisms underlying vortioxetine's pro-cognitive effects, potentially utilizing advanced neuroimaging techniques like PET to study receptor occupancy and downstream effects in vivo.[22][23] Additionally, head-to-head comparison trials with other antidepressants are needed to further define its place in the clinical management of MDD, particularly in patient populations with significant cognitive impairment.
References
-
Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review. (2021, December 29). Taylor & Francis. Retrieved from [Link]
-
Vortioxetine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2025, March 14). Psychiatry and Psychotherapy. Retrieved from [Link]
-
Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC. (2017, November 30). National Center for Biotechnology Information. Retrieved from [Link]
-
Vortioxetine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Vortioxetine for major depressive disorder. (n.d.). MDedge. Retrieved from [Link]
-
Vortioxetine for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research. (n.d.). Frontiers. Retrieved from [Link]
-
A Focus on Vortioxetine - Mechanism of Action and Efficacy. (2017, October 27). Psych Scene Hub. Retrieved from [Link]
-
Vortioxetine, a new multimodal agent in development for the treatment of major depression, shows effects on cognitive function in several preclinical animal models. (2013, May 22). FirstWord Pharma. Retrieved from [Link]
-
The Effects of Vortioxetine on Cognitive Function in Patients with Major Depressive Disorder: A Meta-Analysis of Three Randomized Controlled Trials - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Serotonergic modulation of glutamate neurotransmission as a strategy for treating depression and cognitive dysfunction - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin's downstream effects on glutamate and GABA (gamma amino butyric acid) release. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine. (2015, October 15). Cambridge University Press. Retrieved from [Link]
-
UPDATED: Lundbeck depression drug improves attention, memory in animal model. (2013, May 22). FierceBiotech. Retrieved from [Link]
-
Effect of Vortioxetine on Cognitive Impairment in Patients With Major Depressive Disorder: A Systematic Review and Meta-analysis of Randomized Controlled Trials. (2022, December 12). PubMed. Retrieved from [Link]
-
A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults. (2014, April 30). Oxford Academic. Retrieved from [Link]
-
New generation multi-modal antidepressants: focus on vortioxetine for major depressive disorder - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Vortioxetine Treatment Reverses Subchronic PCP Treatment-Induced Cognitive Impairments: A Potential Role for Serotonin Receptor-Mediated Regulation of GABA Neurotransmission. (2018, March 5). Frontiers. Retrieved from [Link]
-
Effect of clinically relevant doses of vortioxetine and citalopram on serotonergic PET markers in the nonhuman primate brain - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Vortioxetine Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. (2018, June 15). PubMed. Retrieved from [Link]
-
Vortioxetine: Clinical Pharmacokinetics and Drug Interactions. (n.d.). ResearchGate. Retrieved from [Link]
-
(11)C-labeling and preliminary evaluation of vortioxetine as a PET radioligand. (2014, June 1). PubMed. Retrieved from [Link]
-
Effect of clinically relevant doses of vortioxetine and citalopram on serotonergic PET markers in the nonhuman primate brain. (2019, June 19). PubMed. Retrieved from [Link]
-
Study Details | NCT03555136 | Real-life Effectiveness of Vortioxetine in Depression. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
Vortioxetine Monotherapy for Major Depressive Disorder in Type 2 Diabetes. (2022, November 21). CenterWatch. Retrieved from [Link]
-
Randomized, 8-week, double-blind, placebo-controlled trial of vortioxetine in Japanese adults with major depressive disorder, followed by a 52-week open-label extension trial. (2018, February 15). PubMed. Retrieved from [Link]
-
Vortioxetine: a meta-analysis of 12 short-term, randomized, placebo-controlled clinical trials for the treatment of major depressive disorder - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
In vivo and in vitro effects of vortioxetine on molecules associated with neuroplasticity. (2017, March 15). Nature. Retrieved from [Link]
-
Vortioxetine Versus Placebo for Major Depressive Disorder: A Comprehensive Analysis of the Clinical Trial Dataset. (2021, June 15). Psychiatrist.com. Retrieved from [Link]
-
Effects of acute vortioxetine treatment in the open field paradigm and... (n.d.). ResearchGate. Retrieved from [Link]
-
Update Lessons from PET Imaging Part II: A Systematic Critical Review on Therapeutic Plasma Concentrations of Antidepressants. (2024, April 1). PubMed. Retrieved from [Link]
-
A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Vortioxetine, a new multimodal agent in development for the treatment of major depression, shows effects on cognitive function in several preclinical animal models. (2013, May 22). Fierce Biotech. Retrieved from [Link]
-
Investigating the cytotoxicity and genotoxicity of Vortioxetine with in vivo and in silico methods - PMC. (2025, September 29). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) In vivo and in vitro effects of vortioxetine on molecules associated with neuroplasticity. (2016, September 29). ResearchGate. Retrieved from [Link]
-
Forced Swim Test v.3. (n.d.). University of Pennsylvania. Retrieved from [Link]
-
Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. (n.d.). Frontiers. Retrieved from [Link]
Sources
- 1. Vortioxetine - Wikipedia [en.wikipedia.org]
- 2. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Vortioxetine for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research [frontiersin.org]
- 6. Vortioxetine: Clinical Pharmacokinetics and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonergic modulation of glutamate neurotransmission as a strategy for treating depression and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): blocking 5HT3 receptors enhances release of serotonin, norepinephrine, and acetylcholine | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. Frontiers | Vortioxetine Treatment Reverses Subchronic PCP Treatment-Induced Cognitive Impairments: A Potential Role for Serotonin Receptor-Mediated Regulation of GABA Neurotransmission [frontiersin.org]
- 12. In vivo and in vitro effects of vortioxetine on molecules associated with neuroplasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. New generation multi-modal antidepressants: focus on vortioxetine for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effects of Vortioxetine on Cognitive Function in Patients with Major Depressive Disorder: A Meta-Analysis of Three Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Vortioxetine: a meta-analysis of 12 short-term, randomized, placebo-controlled clinical trials for the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Vortioxetine on Cognitive Impairment in Patients With Major Depressive Disorder: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Randomized, 8-week, double-blind, placebo-controlled trial of vortioxetine in Japanese adults with major depressive disorder, followed by a 52-week open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of clinically relevant doses of vortioxetine and citalopram on serotonergic PET markers in the nonhuman primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of clinically relevant doses of vortioxetine and citalopram on serotonergic PET markers in the nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Functional Characterization of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine as a Serotonin Reuptake Inhibitor
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide
Mechanistic Rationale & Target Biology
The serotonin transporter (SERT, encoded by the SLC6A4 gene) is a critical presynaptic plasma membrane protein responsible for clearing the neurotransmitter serotonin (5-HT) from the synaptic cleft. By mediating this reuptake, SERT strictly regulates the duration and intensity of serotonergic neurotransmission[1]. Pharmacological inhibition of SERT is the primary mechanism of action for[2].
While classical SSRIs (e.g., fluoxetine, paroxetine) are highly effective, the pursuit of novel chemical scaffolds is necessary to address treatment-resistant populations and mitigate adverse effects like sexual dysfunction and weight gain[3]. The compound 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine (DPPSP) belongs to the phenylsulfonylpiperazine class—a structural motif frequently leveraged in medicinal chemistry for its high affinity toward monoaminergic targets.
To accurately profile DPPSP's efficacy as a SERT inhibitor, researchers must utilize an assay that captures the dynamic, real-time kinetics of transporter function rather than static binding affinity.
Caption: Mechanism of action for SERT inhibition by phenylsulfonylpiperazine derivatives.
Assay Design & Causality (The E-E-A-T Approach)
Historically, SERT function was evaluated using radiolabeled [³H]-serotonin in heterogeneous endpoint assays. However, to ensure maximum data integrity and physiological relevance, this protocol utilizes a live-cell fluorescent kinetic assay .
As an assay developer, every variable in this system is chosen to enforce a self-validating workflow:
-
The Substrate Choice: We utilize ASP+ (4-(4-(dimethylamino)-styryl)-N-methylpyridinium), a fluorescent monoamine mimic. , where its fluorescence exponentially increases upon binding to intracellular hydrophobic compartments[1]. This provides a real-time, no-wash kinetic readout, eliminating the artifacts associated with cell washing steps in radioligand assays.
-
The Cellular Model: We employ HEK293 cells stably transfected with human SERT (HEK293-hSERT)., preventing confounding reuptake signals from the Norepinephrine Transporter (NET) or Dopamine Transporter (DAT)[4].
-
Serum Considerations (Critical): Cells must be cultured in dialyzed Fetal Bovine Serum (FBS). Standard FBS contains high levels of endogenous serotonin, which will competitively inhibit ASP+ uptake and severely compress the assay's signal-to-background window.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. It includes built-in quality control gates (Z'-factor calculation) and reference pharmacology (Paroxetine) to ensure that any IC₅₀ generated for DPPSP is trustworthy.
Materials Required
-
Cell Line: HEK293-hSERT stable cell line.
-
Assay Buffer: Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Substrate: ASP+ fluorescent dye (10 mM stock in DMSO).
-
Reference Inhibitor: Paroxetine hydrochloride (Positive Control).
-
Test Compound: 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine (DPPSP).
Workflow Execution
Step 1: Cell Seeding (Day -1) Seed HEK293-hSERT cells at a density of 40,000 cells/well in a 96-well black-walled, clear-bottom microplate.
-
Causality: Black walls prevent fluorescence cross-talk between adjacent wells. Clear bottoms allow for bottom-reading optics, which focus the excitation laser directly on the cell monolayer rather than the bulk solution, maximizing the signal-to-noise ratio.
Step 2: Starvation & Equilibration (Day 0, T = -60 min) Carefully aspirate the growth media and wash the cells once with 100 µL of warm Assay Buffer. Add 90 µL of fresh Assay Buffer to each well and incubate for 1 hour at 37°C.
-
Causality: This step removes residual dialyzed FBS and allows the cells to equilibrate to the basal salt environment, stabilizing baseline cellular fluorescence.
Step 3: Compound Pre-Incubation (Day 0, T = -30 min) Prepare a 10-point dose-response curve for DPPSP and Paroxetine (ranging from 10 µM to 0.5 nM, 3x serial dilutions). Add 10 µL of the 10X compound solutions to the respective wells. Include vehicle-only (DMSO) wells as negative controls. Incubate for 30 minutes at 37°C.
-
Causality: Pre-incubation is essential. It allows the inhibitor to fully occupy the orthosteric binding site of SERT and reach thermodynamic equilibrium before the competing substrate is introduced.
Step 4: Substrate Addition & Kinetic Read (Day 0, T = 0 min) Add 10 µL of 11X ASP+ substrate (final assay concentration: 1 µM). Immediately transfer the plate to a fluorescence microplate reader.
-
Causality: 1 µM is typically near the Kₘ for ASP+ at hSERT[5], ensuring the assay is highly sensitive to competitive inhibition.
Step 5: Data Acquisition Read the plate kinetically every 2 minutes for 30 minutes at 37°C using bottom-read optics (Excitation: 475 nm / Emission: 605 nm).
-
Causality: Kinetic reading allows for the calculation of initial transport velocity (V₀). Using V₀ is far more accurate for determining true IC₅₀ than a single endpoint read, which may be confounded by substrate depletion or dye leakage over time.
Caption: Step-by-step workflow for the in vitro fluorescent serotonin reuptake assay.
Quantitative Data Presentation
To validate the assay and benchmark DPPSP, the data must be compared against established clinical standards. The tables below outline the expected pharmacological profile and the strict Quality Control (QC) metrics required to validate the assay run.
Table 1: Representative Pharmacological Profiling of SERT Inhibitors
| Compound | Target | Assay Format | IC₅₀ (nM) | Eₘₐₓ (%) | Clinical Status |
| DPPSP | hSERT | ASP+ Kinetic Uptake | Experimental | Experimental | Preclinical Tool |
| Paroxetine | hSERT | ASP+ Kinetic Uptake | 2.6 ± 0.4 | 100 | Approved SSRI |
| Fluoxetine | hSERT | ASP+ Kinetic Uptake | 18.5 ± 2.1 | 100 | Approved SSRI |
| Vehicle (DMSO) | hSERT | ASP+ Kinetic Uptake | N/A | 0 | Negative Control |
(Note: Paroxetine IC₅₀ values should fall within the 1–5 nM range to validate the assay's sensitivity[4].)
Table 2: Assay Quality Control (QC) Metrics
| QC Parameter | Acceptable Value | Implication / Causality |
| Z'-factor | ≥ 0.60 | Indicates excellent assay robustness and separation between positive (10 µM Paroxetine) and negative (Vehicle) controls. |
| Signal-to-Background (S/B) | ≥ 4.0 | Ensures the dynamic range is wide enough to accurately resolve partial inhibition. |
| Intra-assay CV% | ≤ 10% | Confirms precise pipetting and uniform cell seeding across the microplate. |
References
-
Mayo Clinic. "Selective serotonin reuptake inhibitors (SSRIs)." Mayo Clinic Patient Care & Health Information. Available at:[Link]
-
NHS inform. "Selective serotonin reuptake inhibitors (SSRIs)." NHS Scotland. Available at:[Link]
-
Zapata, A., et al. "Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+." National Center for Biotechnology Information (PMC). Available at:[Link]
-
ACS Publications. "Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter..." Analytical Chemistry. Available at:[Link]
-
MDPI. "Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates." International Journal of Molecular Sciences. Available at:[Link]
Sources
- 1. Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 3. Selective serotonin reuptake inhibitors (SSRIs) | NHS inform [nhsinform.scot]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Antiproliferative Evaluation of (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Therapeutic Potential of Phenylsulfonylpiperazine Derivatives in Oncology
The landscape of cancer therapy is continually evolving, with a pressing need for novel small molecules that exhibit high efficacy and selectivity against tumor cells. Within this context, the phenylsulfonylpiperazine scaffold has emerged as a promising framework for the development of new anticancer agents.[1][2] These compounds have demonstrated a range of biological activities, including antiproliferative, anti-metastatic, and pro-apoptotic effects in various cancer models.[1] The structural versatility of the phenylsulfonylpiperazine core allows for chemical modifications that can fine-tune its pharmacological properties, leading to the identification of potent and selective drug candidates.
This document provides detailed application notes and protocols for the in vitro evaluation of a specific phenylsulfonylpiperazine derivative, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone , hereafter referred to as Compound 3 . A recent study has highlighted Compound 3 as a particularly promising agent against luminal breast cancer, demonstrating significant cytotoxicity and a favorable selectivity index.[1][2] These notes are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of novel anticancer compounds.
Mechanism of Action: Preliminary Insights into Compound 3's Antitumor Activity
Compound 3 has been shown to impair the viability of luminal breast cancer cells, with a notable effect on the MCF7 cell line.[1][2] While the complete molecular mechanism is still under investigation, initial studies suggest that Compound 3's antiproliferative effects are linked to the modulation of genes involved in the epithelial-mesenchymal transition (EMT), a critical process in cancer progression and metastasis. Specifically, treatment with Compound 3 has been observed to upregulate the expression of E-Cadherin (CDH1), a key cell-cell adhesion molecule whose loss is a hallmark of EMT.[1][2] This suggests that Compound 3 may exert its anticancer effects, at least in part, by promoting a more epithelial, less migratory phenotype in cancer cells.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for Compound 3 in luminal breast cancer cells.
Data Presentation: Antiproliferative Activity of Compound 3
The following table summarizes the in vitro cytotoxic activity of Compound 3 against the luminal breast cancer cell line MCF7 and a non-tumoral breast epithelial cell line, MCF-10A. The data is derived from a 48-hour treatment period.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound 3 | MCF7 (Luminal Breast Cancer) | 4.48 | > 35.6 |
| MCF-10A (Non-tumoral) | > 160 |
Data adapted from Molecules (2024), 29(18), 4471.[1][2] The Selectivity Index (SI) is calculated as the ratio of the IC50 in the non-tumoral cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of Compound 3's antiproliferative and antimigratory activities.
Cell Culture and Maintenance
Rationale: Consistent and sterile cell culture techniques are fundamental to obtaining reproducible results in in vitro assays. The choice of cell line is critical and should be based on the research question. For Compound 3, the MCF7 cell line is a relevant model for luminal breast cancer.
Protocol:
-
Media Preparation: Prepare complete growth medium for MCF7 cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of MCF7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.
-
Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with Phosphate-Buffered Saline (PBS), and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralization and Collection: Add 8 mL of complete growth medium to inactivate the trypsin. Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Cell Counting and Re-plating: Resuspend the cell pellet in fresh medium, count the cells using a hemocytometer or automated cell counter, and plate at the desired density for subsequent experiments or continued culture.
Antiproliferative Activity Assessment (Sulforhodamine B - SRB Assay)
Rationale: The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content. It is a reliable and sensitive method for assessing the cytotoxic effects of compounds on cultured cells.
Protocol:
-
Cell Seeding: Seed MCF7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Compound 3 in dimethyl sulfoxide (DMSO). Create a serial dilution of Compound 3 in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of incubation, replace the medium with 100 µL of medium containing the various concentrations of Compound 3. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Migration Assessment (Wound Healing Assay)
Rationale: The wound healing assay is a straightforward method to study directional cell migration in vitro. It mimics the migration of cells during wound healing in vivo and is useful for assessing the effect of compounds on this process.
Protocol:
-
Cell Seeding: Seed MCF7 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh complete growth medium containing the desired concentration of Compound 3 (typically at or below the IC50 to minimize confounding cytotoxic effects) or vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope. Mark the location of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Image Acquisition (Subsequent Time Points): Capture images of the same marked fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial wound area. Compare the rate of migration between the treated and control groups.
Western Blot Analysis for E-Cadherin Expression
Rationale: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This protocol is designed to assess the effect of Compound 3 on the expression level of E-Cadherin.
Protocol:
-
Cell Treatment and Lysis: Seed MCF7 cells in 6-well plates and treat with Compound 3 at the desired concentrations for 48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for E-Cadherin overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the E-Cadherin band intensity to the corresponding loading control band intensity to determine the relative change in protein expression.
Experimental Workflow for Western Blot Analysis
Caption: A stepwise workflow for Western blot analysis of E-Cadherin expression.
References
-
Gulebo, A., et al. (2024). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 29(18), 4471. Available from: [Link]
-
Zhang, Y., et al. (2021). IC 50 values of derivatives against cancer cells and relative... ResearchGate. Available from: [Link]
-
Murty, M. S. R., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5), 930-939. Available from: [Link]
-
de Paula, C. B. V., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4471. Available from: [Link]
-
Barbiturate- And Thiobarbituarte-Based s-Triazine Hydrazone Derivatives with Promising Antiproliferative Activities. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2019). Phenylsulfonyl piperazine bridged[3][4]dioxolo[4,5-g]chromenones as promising antiproliferative and antioxidant agents. Bioorganic Chemistry, 86, 456-467. Available from: [Link]
-
Manasa, K., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5894. Available from: [Link]
-
Synthesis and cytotoxic/antimicrobial screening of 2-alkenylimidazo[1,2-a]pyrimidines. ResearchGate. Available from: [Link]
-
Kovaleva, S., et al. (2023). Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane. Pharmaceutical Chemistry Journal, 57(5), 629-641. Available from: [Link]
-
de Paula, C. B. V., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. PubMed. Available from: [Link]
-
Rao, B. R., et al. (2019). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(3). Available from: [Link]
-
Murty, M. S. R., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Li, L., et al. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Cell Cycle, 13(1), 95-103. Available from: [Link]
-
Almanza-Perez, J. C., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7935. Available from: [Link]
-
Antiproliferative activities of synthesized derivatives against cancer cells assessed by MTT reduction assay. ResearchGate. Available from: [Link]
- Phenylpiperazine derivatives for inhibiting tumor metastasis and tumor angiogenesis. Google Patents.
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available from: [Link]
-
Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available from: [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate. Available from: [Link]
-
Chemical Constituents and Antiproliferative Activity Against RAFLs and HepG2 Cells of Clematis henryi. MDPI. Available from: [Link]
Sources
- 1. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Challenges of Vortioxetine Synthesis Scale-Up
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of vortioxetine. As you transition from bench-scale experiments to larger-scale production, you will inevitably encounter a unique set of challenges. This technical support center provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the scalability, efficiency, and robustness of your vortioxetine synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the scale-up of vortioxetine synthesis.
Q1: What are the most critical stages to monitor during the scale-up of vortioxetine synthesis?
A1: The two most critical stages are the palladium-catalyzed Buchwald-Hartwig amination for the formation of the C-N bond and the final crystallization step to isolate the desired polymorphic form of vortioxetine hydrobromide. The Buchwald-Hartwig reaction is pivotal for yield and purity, while the crystallization determines the solid-state properties of the final active pharmaceutical ingredient (API), which can impact its stability and bioavailability.[1][2][3]
Q2: What are the primary cost drivers to consider when scaling up vortioxetine synthesis?
A2: The primary cost drivers are the palladium catalyst and phosphine ligands used in the Buchwald-Hartwig amination, as well as the starting materials.[4][5] Efficient catalyst loading, turnover, and recovery are crucial for a cost-effective process. Additionally, the use of expensive and hazardous reagents necessitates careful process optimization to maximize yield and minimize waste.
Q3: Are there any significant safety concerns associated with the large-scale synthesis of vortioxetine?
A3: Yes, several safety hazards need to be addressed. The use of flammable organic solvents requires appropriate handling and engineering controls to prevent fires and explosions. Some of the reagents, like bis(2-chloroethyl)amine, are potential genotoxic impurities and require stringent control measures to minimize operator exposure and environmental release.[6] A thorough process hazard analysis (PHA) is essential before commencing any large-scale synthesis.
Q4: How can I ensure the regulatory compliance of my vortioxetine API?
A4: Regulatory compliance hinges on consistently producing high-purity vortioxetine with a well-defined impurity profile.[7] This involves robust process control, validated analytical methods for impurity detection, and a comprehensive understanding of potential genotoxic impurities.[8][9] Documentation of the manufacturing process, including in-process controls and batch records, is also critical for regulatory submissions.
Part 2: Troubleshooting Guides
This section provides detailed, practical advice for overcoming specific challenges encountered during the key stages of vortioxetine synthesis.
Troubleshooting the Buchwald-Hartwig Amination Step
The palladium-catalyzed coupling of an aryl halide with piperazine is a cornerstone of many vortioxetine syntheses. However, its transition to a larger scale can be fraught with difficulties.
Q: My Buchwald-Hartwig reaction is showing low yield and incomplete conversion at scale. What are the likely causes and how can I address them?
A: Low yield and incomplete conversion in a scaled-up Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Root Causes & Recommended Solutions:
-
Catalyst Deactivation: Palladium catalysts, while robust, can deactivate under certain conditions.
-
Insight: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium oxides. Additionally, high temperatures can lead to catalyst agglomeration and loss of activity.
-
Protocol:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents and reagents.
-
Consider using pre-formed, air-stable palladium catalysts.
-
Evaluate the reaction temperature; sometimes a lower temperature for a longer duration can prevent catalyst degradation.
-
-
-
Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and hot spots, impacting reaction kinetics.
-
Insight: Proper agitation is crucial to maintain a homogenous reaction mixture, ensuring all reactants are in contact with the catalyst.
-
Protocol:
-
Optimize the stirrer speed and design for the specific reactor geometry.
-
For highly viscous reaction mixtures, consider solvent screening to improve solubility and reduce viscosity.
-
-
-
Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and activity.
-
Insight: Sterically hindered and electron-rich ligands, such as XPhos, are often effective for aryl chloride amination.[10] The ligand-to-palladium ratio can also influence catalyst performance.
-
Protocol:
-
Screen a panel of Buchwald-Hartwig ligands to identify the optimal one for your specific substrate.
-
Optimize the ligand-to-palladium ratio; a higher ratio can sometimes stabilize the catalyst but may also slow down the reaction.
-
-
Q: I am observing significant formation of a dehalogenated byproduct. How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.
Potential Root Causes & Recommended Solutions:
-
Reaction Conditions: High temperatures and certain bases can promote hydrodehalogenation.
-
Insight: This side reaction is often more prevalent at elevated temperatures. The choice of base can also influence the reaction pathway.
-
Protocol:
-
Attempt to lower the reaction temperature and extend the reaction time.
-
Screen different bases. While strong bases like sodium tert-butoxide are common, sometimes weaker bases like potassium phosphate can suppress dehalogenation.[11]
-
-
-
Catalyst System: The choice of palladium precursor and ligand can impact the selectivity of the reaction.
-
Insight: Some catalyst systems have a higher propensity for promoting hydrodehalogenation.
-
Protocol:
-
Experiment with different palladium sources (e.g., Pd(OAc)2 vs. Pd2(dba)3).
-
Evaluate different phosphine ligands, as their electronic and steric properties can influence the relative rates of amination and dehalogenation.[12]
-
-
Controlling Polymorphism During Crystallization and Salt Formation
Vortioxetine hydrobromide is known to exist in multiple polymorphic forms, and controlling the crystallization to consistently obtain the desired, thermodynamically stable form is a significant scale-up challenge.[1][2][3]
Q: I am struggling with inconsistent polymorphic forms of vortioxetine hydrobromide upon crystallization. How can I gain better control over the final crystal form?
A: Achieving consistent polymorphism is a multifactorial challenge that requires precise control over the crystallization process.
Potential Root Causes & Recommended Solutions:
-
Solvent System: The choice of solvent has a profound impact on the resulting polymorphic form.
-
Insight: Different solvents can stabilize different crystal lattices through varying solute-solvent interactions. The solubility of the desired and undesired polymorphs in the chosen solvent system is a critical factor.[1]
-
Protocol:
-
Conduct a thorough solvent screen to identify solvents or solvent mixtures that favor the crystallization of the desired polymorph. 2-butanol is a commonly used solvent for the hydrobromide salt formation.
-
Carefully control the composition of the solvent mixture, as small variations can lead to different polymorphic outcomes.
-
-
-
Supersaturation and Cooling Rate: The rate of supersaturation generation and the cooling profile are key kinetic parameters.
-
Insight: High supersaturation and rapid cooling tend to favor the formation of metastable polymorphs. A slower, more controlled process allows the system to reach thermodynamic equilibrium, favoring the stable form.[1]
-
Protocol:
-
Develop a controlled cooling profile. A gradual, linear, or staged cooling process is often more effective than rapid cooling.
-
Consider using a seeded crystallization process. Introducing seed crystals of the desired polymorph can direct the crystallization pathway and improve batch-to-batch consistency.
-
-
-
Presence of Impurities: Even small amounts of impurities can inhibit the growth of the desired polymorph or promote the formation of an undesired form.
-
Insight: Impurities can act as templates for the nucleation of different polymorphs or interfere with the crystal growth of the desired form.
-
Protocol:
-
Ensure the purity of the vortioxetine free base before the salt formation and crystallization step.
-
If impurities are a persistent issue, an additional purification step (e.g., recrystallization or carbon treatment) of the free base may be necessary.
-
-
Managing Impurities
Controlling impurities, especially potential genotoxic impurities (PGIs), is a critical aspect of scaling up vortioxetine synthesis to meet regulatory requirements.[7][8][9]
Q: I have identified a potential genotoxic impurity, bis(2-chloroethyl)amine (BCEA), in my process. What are the best strategies for its control?
A: Bis(2-chloroethyl)amine is a known PGI that can be introduced during the synthesis of the piperazine ring. A multi-pronged control strategy is required.
Control Strategies:
-
Source Control: The most effective strategy is to control the level of BCEA in the starting materials and intermediates.
-
Insight: BCEA can be a reactant or an impurity in the reagents used to form the piperazine ring.
-
Protocol:
-
Establish a stringent specification for the maximum allowable level of BCEA in the relevant starting materials.
-
Work with your suppliers to ensure they have adequate controls in place to meet this specification.
-
-
-
Process Optimization: Modify the reaction conditions to minimize the formation or carryover of BCEA.
-
Insight: The reactivity and stability of BCEA can be influenced by the reaction conditions.
-
Protocol:
-
Evaluate the impact of reaction temperature, base, and solvent on the fate of BCEA.
-
Design the process to purge BCEA at an early stage, preventing its carryover into the final API.
-
-
-
Dedicated Analytical Methods: Develop and validate a sensitive analytical method for the detection and quantification of BCEA at trace levels.
-
Insight: Standard HPLC methods may not be suitable for detecting BCEA at the required low levels.
-
Protocol:
-
Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) is a highly effective technique for the analysis of polar compounds like BCEA.[6]
-
Validate the analytical method according to ICH guidelines to ensure its accuracy, precision, and sensitivity.
-
-
Analytical Method Troubleshooting (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse analytical technique for monitoring reaction progress, assessing purity, and quantifying impurities in vortioxetine synthesis.
Q: I am experiencing peak tailing and inconsistent retention times in my HPLC analysis of vortioxetine. What could be the cause, and how do I resolve these issues?
A: Peak tailing and retention time drift are common HPLC problems that can often be resolved by systematically evaluating the method parameters.
Potential Root Causes & Recommended Solutions:
-
Secondary Interactions with the Stationary Phase: Vortioxetine, being a basic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Insight: These secondary interactions can be suppressed by adjusting the mobile phase composition.
-
Protocol:
-
Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase to block the active silanol sites.[13]
-
Operate the mobile phase at a lower pH (e.g., pH 3.5) to ensure the silanol groups are protonated and less interactive.[13]
-
Consider using a column with a highly end-capped stationary phase or a hybrid particle technology to minimize silanol interactions.
-
-
-
Mobile Phase Issues: Inconsistent mobile phase preparation or degradation can lead to retention time drift.
-
Insight: The composition of the mobile phase is a critical determinant of retention time.
-
Protocol:
-
Ensure accurate and consistent preparation of the mobile phase for each run.
-
If using a buffered mobile phase, check the pH before use.
-
Degas the mobile phase to prevent the formation of air bubbles in the pump.
-
For methods that are sensitive to the water content in organic solvents, use freshly opened solvents or solvents that have been stored under controlled conditions.[14]
-
-
-
Column Equilibration: Insufficient column equilibration can cause retention times to drift at the beginning of a sequence.
-
Insight: The stationary phase needs to be fully equilibrated with the mobile phase to ensure stable and reproducible retention.
-
Protocol:
-
Flush the column with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting the analysis.
-
If running a gradient method, ensure the column is adequately re-equilibrated to the initial conditions between injections.
-
-
Part 3: Data Presentation and Visualizations
Tables
Table 1: Critical Parameters for Buchwald-Hartwig Amination Scale-Up
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 0.1 - 1.0 mol% | Balances reaction rate with cost and ease of removal. |
| Ligand | Sterically hindered, electron-rich phosphines (e.g., XPhos) | Promotes oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide, Potassium phosphate | Strong bases are effective but can promote side reactions. Weaker bases may improve selectivity. |
| Solvent | Anhydrous toluene, dioxane, or THF | Must be anhydrous to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Reaction specific; lower temperatures may reduce side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the active Pd(0) catalyst. |
Table 2: Common Impurities in Vortioxetine Synthesis
| Impurity Name | Structure | Origin | Control Strategy |
| Bis(2-chloroethyl)amine (BCEA) | ClCH₂CH₂NHCH₂CH₂Cl | Reactant/Impurity in piperazine synthesis | Source control, process purging, HILIC-MS analysis. |
| N-Nitroso Vortioxetine | (Structure not shown) | Nitrosation of the piperazine nitrogen | Control of nitrosating agents in raw materials and process. |
| Dehalogenated Starting Material | (Structure not shown) | Side reaction in Buchwald-Hartwig amination | Optimization of reaction conditions (temperature, base). |
| Oxidation Products | (Structure not shown) | Degradation of vortioxetine | Control of exposure to air and light during processing and storage. |
Diagrams
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: Factors influencing the outcome of vortioxetine hydrobromide crystallization.
Part 4: References
-
A Guide to the Vortioxetine Synthesis Process. (2025, December 17).
-
Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. (2021, July 15). PMC. [Link]
-
Interplay between Thermodynamics and Kinetics on Polymorphic Behavior of Vortioxetine Hydrobromide in Reactive Crystallization. (2020, January 1). ResearchGate. [Link]
-
Preparation, Stabilization, and Dissolution Enhancement of Vortioxetine Hydrobromide Metastable Polymorphs in Silica Nanopores. (2021, November 24). ACS Publications. [Link]
-
Novel Polymorphs Of Vortioxetine Hydrobromide. (n.d.). Quick Company. [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2022, June 1). PMC. [Link]
-
A New and Practical Synthesis of Vortioxetine Hydrobromide. (2018, January 1). ResearchGate. [Link]
-
Preparation, Stabilization, and Dissolution Enhancement of Vortioxetine Hydrobromide Metastable Polymorphs in Silica Nanopores. (2021, November 24). ACS Publications. [Link]
-
Preparation method of vortioxetine impurity. (n.d.). Google Patents.
-
GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar. [Link]
-
Comparison of Various Chromatographic Systems for Identification of Vortioxetine in Bulk Drug Substance, Human Serum, Saliva, and Urine Samples by HPLC-DAD and LC-QTOF-MS. (2020, May 27). PMC. [Link]
-
GENOTOXIC IMPURITIES AND IMPURITY PROFILING OF PHARMACEUTICAL DRUG SUBSTANCES. (n.d.). Elementary Education. [Link]
-
Pharmaceutical composition comprising vortioxetine hydrobromide in crystalline form sf. (n.d.). Google Patents.
-
Process for the synthesis of vortioxetine. (n.d.). Patsnap. [Link]
-
HILIC–MS Determination of Genotoxic Impurity of 2-Chloro- N -(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2016, January 26). ResearchGate. [Link]
-
Preparation method of vortioxetine impurity. (n.d.). Google Patents.
-
Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor. (2022, October 28). PMC. [Link]
-
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (n.d.). Google Patents.
-
(PDF) Development of a simple HPLC method for the quantitation of vortioxetine in pharmaceuticals using DoE approach. (2019, November 20). ResearchGate. [Link]
-
Novel crystalline form of vortioxetine hydrobromide. (n.d.). Google Patents.
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. [Link]
-
Process for the preparation of vortioxetine salts. (n.d.). Google Patents.
-
N-FORMYL VORTIOXETINE AND PREPARATION METHOD THEREOF AND SOLID PREPARATION OF VORTIOXETINE. (n.d.). Google Patents.
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
An Improved Process For Preparation And Purification Of Vortioxetine Hydrobromide. (n.d.). [Link]
-
Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020, February 27). [Link]
-
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)lithium intermediates. (n.d.). Google Patents.
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2019, July 1). PMC. [Link]
-
Analytical Method Development and Validation of Vortioxetine Hydrobromide by Rp-Hplc on Bulk and Tablet Dosage Form. (2022, February 15). IJTSRD. [Link]
-
IN THE UNITED STATES DISTRICT COURT FOR THE DISTRICTOF DELAWARE : H. LUNDBECK A/S, TAKEDA : PHARMACEUTICAL COMPANY LTD. (2021, September 30). [Link]
-
Stable pharmaceutical composition of vortioxetine hydrobromide. (n.d.). Google Patents.
-
The safety and tolerability of vortioxetine: Analysis of data from randomized placebo-controlled trials and open-label extension studies. (2015, April 1). PMC. [Link]
-
Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. (2019, November 25). ACS Publications. [Link]
-
MATERIAL SAFETY DATA SHEETS VORTIOXETINE. (n.d.). Cleanchem Laboratories. [Link]
-
Post-marketing safety surveillance of vortioxetine hydrobromide: a pharmacovigilance study leveraging FAERS database. (n.d.). Frontiers. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Polymorphs Of Vortioxetine Hydrobromide [quickcompany.in]
- 4. Process for the synthesis of vortioxetine - Eureka | Patsnap [eureka.patsnap.com]
- 5. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ilkogretim-online.org [ilkogretim-online.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. edqm.eu [edqm.eu]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Removal of Palladium Catalyst Residue from Vortioxetine Synthesis
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of vortioxetine. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the critical challenge of removing residual palladium catalysts to meet stringent regulatory standards.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary sources of palladium residue in the synthesis of vortioxetine?
The synthesis of vortioxetine commonly involves palladium-catalyzed cross-coupling reactions.[1][2] Specifically, reactions like the Buchwald-Hartwig amination are employed to form key carbon-nitrogen bonds in the vortioxetine molecule.[3] Several patented and literature methods describe the use of various palladium catalysts and phosphine ligands in these synthetic steps.[4] The residue from these catalysts is the primary source of palladium contamination in the final active pharmaceutical ingredient (API).
Q2: Why is the removal of palladium residue a critical step in vortioxetine synthesis?
Palladium, while an excellent catalyst, is a heavy metal with known toxicity.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits on the amount of residual metals permissible in final drug products to ensure patient safety.[2][5][6] Therefore, efficient removal of palladium residue is a non-negotiable step in the manufacturing of vortioxetine to comply with these global regulatory standards.[7]
Q3: What are the regulatory limits for palladium in pharmaceutical products?
The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities provides a framework for controlling metal residues in drug products.[8][9][10][11] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is dependent on the route of administration. For oral medications, the PDE for palladium is 100 µ g/day .[12] The concentration limit in ppm (parts per million) is then calculated based on the maximum daily dose of the drug product.[7]
Q4: What are the common methods for removing palladium residue?
Several techniques are employed to remove residual palladium from APIs, including:
-
Scavenger Resins: These are solid supports functionalized with ligands that have a high affinity for palladium, effectively "scavenging" it from the solution.[13][14][15]
-
Activated Carbon: This can be used to adsorb palladium species, often in conjunction with other purification methods.[16]
-
Crystallization: This technique can be effective, sometimes enhanced by the addition of additives that help keep the palladium in the mother liquor.[16][17]
-
Chromatography: While effective, it can be a costly and time-consuming method for large-scale production.[7]
-
Filtration: This is often the first step to remove heterogeneous palladium catalysts or larger agglomerates.[12]
The choice of method depends on various factors, including the nature of the palladium species, the solvent system, and the properties of the vortioxetine product.
Q5: How can I accurately quantify the amount of residual palladium in my vortioxetine sample?
Highly sensitive analytical techniques are necessary for quantifying trace amounts of palladium. The most common and powerful methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and accuracy.[16][17][18]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another widely used technique for elemental analysis.[18]
For rapid, semi-quantitative screening during process development, catalysis-based fluorometric methods can also be employed.[18][19]
II. Troubleshooting Guides
Problem 1: Low Efficiency of Palladium Scavenger Resin
Symptom: Residual palladium levels in the vortioxetine product remain above the acceptable limit after treatment with a scavenger resin.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider the Palladium Oxidation State: The residual palladium from the synthesis can exist in different oxidation states (e.g., Pd(0), Pd(II)).[20] Thiol-based scavengers are generally effective for Pd(II), while other types may be more suitable for Pd(0). 2. Evaluate Scavenger Compatibility: Ensure the chosen scavenger is compatible with the solvent system used in your process. 3. Perform a Scavenger Screen: Test a small panel of different scavenger resins (e.g., thiol-based, amine-based, triazine-based) to identify the most effective one for your specific vortioxetine synthesis conditions.[12] |
| Insufficient Scavenger Loading or Contact Time | 1. Optimize Scavenger Amount: The amount of scavenger resin used should be in excess relative to the palladium concentration.[21] A typical starting point is 5-10 weight equivalents. 2. Increase Contact Time: Allow sufficient time for the scavenger to bind to the palladium. This can range from a few hours to overnight.[12] Monitor the palladium levels at different time points to determine the optimal duration. |
| Poor Mass Transfer | 1. Ensure Adequate Agitation: The reaction mixture should be stirred vigorously to ensure good contact between the scavenger resin and the palladium species in the solution. 2. Consider Temperature: Gently heating the mixture (e.g., to 40-50°C) can sometimes improve the kinetics of scavenging, but be mindful of the stability of your vortioxetine product. |
| Product Interference | 1. Product Binding to Scavenger: The vortioxetine molecule itself may have some affinity for the scavenger resin, leading to product loss. If this is suspected, try a different type of scavenger or wash the scavenger with fresh solvent after filtration to recover the product. |
Problem 2: Ineffective Palladium Removal by Filtration
Symptom: Significant amounts of palladium remain in the filtrate after passing the reaction mixture through a filter aid like Celite.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Soluble Palladium Species | 1. Filtration is for Heterogeneous Catalysts: Filtration is primarily effective for removing solid, heterogeneous palladium catalysts (e.g., Pd/C) or large agglomerates.[22] If soluble palladium species are present, filtration alone will be insufficient. 2. Induce Precipitation: Before filtration, consider adding an anti-solvent or a precipitating agent to convert soluble palladium into a filterable solid. |
| Fine Palladium Particles or Colloids | 1. Use a Finer Filter Medium: If standard filter paper is being used, switch to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE). 2. Optimize Celite Bed: Ensure the Celite bed is well-packed and of sufficient thickness (at least 1-2 cm). Pre-wetting the Celite pad with the solvent can improve its efficacy. |
| Inefficient Initial Palladium Removal | 1. Combine with Other Methods: Filtration is often a preliminary step. Follow up with a scavenger resin treatment or crystallization to remove the remaining soluble and fine palladium particles.[12] |
III. Experimental Protocols
Protocol 1: Standardized Scavenger Resin Screening
This protocol outlines a general procedure for screening different scavenger resins to identify the most effective one for your specific vortioxetine synthesis process.
Materials:
-
Crude vortioxetine solution containing residual palladium
-
A panel of scavenger resins (e.g., silica-bound thiols, polystyrene-bound trimercaptotriazine (TMT))[13][14]
-
Appropriate solvent (compatible with your process)
-
Small-scale reaction vessels (e.g., vials or small flasks)
-
Stirring apparatus
-
Filtration setup (e.g., syringe filters or small funnels)
-
Analytical equipment for palladium quantification (e.g., ICP-MS)
Procedure:
-
Sample Preparation: Aliquot equal volumes of your crude vortioxetine solution into separate reaction vessels.
-
Scavenger Addition: To each vessel, add a different scavenger resin. Use a consistent loading (e.g., 10 wt% relative to the crude product). Include a control sample with no scavenger.
-
Stirring: Stir all samples at a consistent rate and temperature for a predetermined time (e.g., 4 hours).
-
Sampling: At regular intervals (e.g., 1, 2, and 4 hours), take a small aliquot from each vessel.
-
Filtration: Filter each aliquot to remove the scavenger resin.
-
Analysis: Analyze the palladium concentration in each filtrate using ICP-MS.
-
Evaluation: Compare the palladium removal efficiency of each scavenger resin to identify the most effective one.
Protocol 2: Stepwise Palladium Removal Strategy
This protocol provides a multi-step approach for robust palladium removal, often necessary to meet stringent regulatory limits.
Procedure:
-
Initial Filtration: After the palladium-catalyzed reaction, filter the mixture through a pad of Celite to remove the bulk of the heterogeneous catalyst or larger agglomerates.[12]
-
Aqueous Wash: Perform an aqueous wash of the organic layer. The addition of a chelating agent like N-acetylcysteine to the aqueous phase can enhance the removal of palladium.[12]
-
Scavenger Treatment: To the organic layer, add the most effective scavenger resin identified from your screening protocol. Stir for the optimized duration.
-
Second Filtration: Filter off the scavenger resin.
-
Crystallization: Proceed with the crystallization of the vortioxetine product. This step can further reduce the palladium content.[16]
-
Final Analysis: Analyze the final crystalline product for residual palladium using a validated ICP-MS method.
IV. Visualizations
Decision Tree for Palladium Removal Method Selection
Caption: A decision tree to guide the selection of an appropriate palladium removal strategy.
Workflow for Scavenger Resin Application
Caption: A streamlined workflow for the application of scavenger resins in palladium removal.
V. References
-
ICH Q3D(R1) Guideline for Elemental Impurities. (2019). International Council for Harmonisation. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (n.d.). National Center for Biotechnology Information. [Link]
-
Vortioxetine - New Drug Approvals. (2014). New Drug Approvals.
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). (2024). QbD Group. [Link]
-
Quality guidelines: impurities. (n.d.). European Medicines Agency. [Link]
-
ICH Q3D(R1) Guideline for Elemental Impurities. (n.d.). ECA Academy. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. [Link]
-
ICH Q3D(R2) Guideline for Elemental Impurities. (2022). International Council for Harmonisation. [Link]
-
ICH Q3D Elemental impurities - Scientific guideline. (2015). European Medicines Agency. [Link]
-
A Guide to the Vortioxetine Synthesis Process. (2025). Pharmaffiliates. [Link]
-
Metal scavengers for organic purification. (n.d.). Biotage. [Link]
-
EMA's new Guideline on the Implementation of the ICH Q3D Guideline in the EU. (2017). ECA Academy. [Link]
-
EMA: New Guideline on Elemental Impurities in Veterinary Medicinal Products. (2026). ECA Academy. [Link]
-
Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. (n.d.). National Science Foundation. [Link]
-
Guideline on risk management requirements for elemental impurities in veterinary medicinal products. (2024). European Medicines Agency. [Link]
-
Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Preparation method of vortioxetine. (2019). Patsnap. [Link]
-
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (n.d.). Google Patents.
-
Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence. (2019). ACS Publications. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate. [Link]
-
Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. (2014). ACS Publications. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. (2026). ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ACS Publications. [Link]
-
Selective Recovery of Palladium (II) from Acidic Solutions Using Dithio- and Benzimidazolylthio-Functionalized Resins. (2025). MDPI. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Center for Biotechnology Information. [Link]
-
Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]
-
Preparation method of vortioxetine impurity. (n.d.). Google Patents.
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
Sources
- 1. Different synthetic routes to vortioxetine hydrobromide_Chemicalbook [chemicalbook.com]
- 2. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Preparation method of vortioxetine - Eureka | Patsnap [eureka.patsnap.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biotage.com [biotage.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3D(R1) Guideline for Elemental Impurities - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. onyxipca.com [onyxipca.com]
- 13. sopachem.com [sopachem.com]
- 14. biotage.com [biotage.com]
- 15. spinchem.com [spinchem.com]
- 16. arborassays.com [arborassays.com]
- 17. arborassays.com [arborassays.com]
- 18. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Metal Scavengers [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Phenylsulfonylpiperazine Derivatives in Cancer Resistance
Welcome to the Technical Support Center for evaluating phenylsulfonylpiperazine derivatives. This guide is engineered for drug development professionals and application scientists facing challenges with multidrug-resistant (MDR) cancer cell lines.
Phenylsulfonylpiperazine derivatives are emerging as potent synthetic scaffolds capable of overcoming resistance mechanisms by modulating the PI3K/AKT/mTOR pathway, reversing Epithelial-Mesenchymal Transition (EMT), and bypassing or inhibiting P-glycoprotein (P-gp) efflux pumps[1]. Below, you will find mechanistic workflows, troubleshooting FAQs, and self-validating protocols to ensure the scientific integrity of your preclinical assays.
Core Mechanistic Pathways
To effectively troubleshoot your assays, it is critical to understand the pleiotropic nature of phenylsulfonylpiperazines. Resistance in cell lines like MCF7 (luminal breast cancer) or MDA-MB-231 is often driven by loss of E-cadherin (CDH1) or overexpression of ABC transporters[2].
Mechanisms of phenylsulfonylpiperazine derivatives in overcoming cancer multidrug resistance.
Troubleshooting Guides & FAQs
Q1: My phenylsulfonylpiperazine derivative shows high potency in 2D culture but fails in P-gp overexpressing resistant lines (e.g., NCI/ADR-RES). How do I determine if it is being pumped out? A: You must determine if your compound is a substrate for P-gp. High basal P-gp expression in resistant lines actively pumps the drug out of the intracellular space, masking its true cytotoxicity[3]. Actionable Step: Perform a bidirectional permeability assay across a Caco-2 or MDCK-MDR1 monolayer. Calculate the Efflux Ratio (ER) as Papp(B−to−A)/Papp(A−to−B) . An ER > 2.0 indicates the compound is a P-gp substrate. To self-validate, run a parallel arm with 50 µM Verapamil (a known P-gp inhibitor); if the ER drops near 1.0, P-gp efflux is the definitive cause of resistance.
Q2: We are testing Compound 3 analogs on luminal breast cancer (MCF7), but we aren't seeing the expected anti-migratory effects. What is going wrong? A: Compound 3, a specific tetrazole-phenylsulfonylpiperazine derivative, exerts its anti-migratory effects by upregulating E-Cadherin (CDH1) transcripts, thereby reversing EMT[2]. Actionable Step: If migration is not halting, the issue is likely a failure in CDH1 transcription or a confounding proliferation artifact. First, verify CDH1 upregulation via RT-qPCR at 24h and 48h post-treatment. Second, ensure you are using a proliferation inhibitor (like Mitomycin C) during your scratch assay. If cells are dividing rapidly, it will look like migration, creating a false negative for your compound's efficacy.
Q3: How do I validate that the derivative is actively engaging the PI3K/AKT/mTOR pathway rather than causing non-specific cytotoxicity? A: General cytotoxicity assays (like MTT/CellTiter-Glo) cannot confirm target engagement. Actionable Step: Perform a Cellular Thermal Shift Assay (CETSA) to prove direct intracellular binding. Follow this with a time-course Western blot for phosphorylated AKT (p-AKT Ser473). Because compensatory feedback loops can rapidly re-phosphorylate downstream targets in resistant cells, measuring at a single 48h timepoint is insufficient. Profile the phosphorylation status at 1h, 6h, and 24h.
Quantitative Data Summary
The table below summarizes the established pharmacological baselines for leading phenylsulfonylpiperazine derivatives against various cancer cell lines. Use these metrics as benchmarks for your own synthesized analogs.
| Compound Class / Specific Analog | Target Cell Line | Primary Resistance / Target Mechanism | IC50 / GI50 (µM) | Expected Efflux Ratio (ER) |
| Compound 3 (Tetrazole-derivative) | MCF7 (Luminal BC) | EMT Reversal / CDH1 Upregulation | 4.48[2] | < 1.5 (Non-substrate) |
| Compound 7e (Tetrazole-hybrid) | MDA-MB-231 | Multidrug Resistance / Proliferation | ≤ 0.20[4] | < 2.0 |
| Compound 3g (Trifluoromethoxy-derivative) | T98G (Glioblastoma) | Apoptosis Induction | 24.2 - 34.3[5] | Variable |
| Standard Control (Buparlisib) | Pan-Cancer | PI3K Inhibition | ~ 2.40[3] | > 2.0 (Substrate) |
Experimental Protocols
Protocol A: Bidirectional Efflux Assay for P-gp Substrate Identification
This protocol establishes a self-validating system to confirm if your derivative's resistance profile is mediated by drug efflux[3].
Bidirectional permeability assay workflow for determining P-gp efflux ratios.
Step-by-Step Methodology:
-
Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
-
Integrity Validation: Add Lucifer Yellow (100 µM) to the apical chamber. A basolateral recovery of <1% per hour validates tight junction integrity.
-
Dosing: Prepare your phenylsulfonylpiperazine derivative at 10 µM in HBSS buffer (pH 7.4).
-
A-to-B Arm: Add 0.5 mL to the Apical chamber; 1.5 mL blank HBSS to Basolateral.
-
B-to-A Arm: Add 1.5 mL to the Basolateral chamber; 0.5 mL blank HBSS to Apical.
-
-
Inhibition Control: Run a parallel set of inserts co-incubated with 50 µM Verapamil in both chambers to block P-gp.
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.
-
Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp ) and the Efflux Ratio.
Protocol B: EMT Reversal & E-Cadherin Upregulation Assay
To prove your compound overcomes resistance via EMT modulation (specifically targeting luminal BC)[6], you must decouple cell death from cell migration.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF7 cells in a 6-well plate at 5×105 cells/well. Grow to 90-100% confluence.
-
Proliferation Arrest (Critical Step): Pre-treat cells with Mitomycin C (10 µg/mL) for 2 hours. Causality: This prevents cell division from artificially inflating the rate of wound closure, ensuring you are strictly measuring migration.
-
Wound Creation: Use a sterile 200 µL pipette tip to scratch a straight line through the monolayer. Wash twice with PBS to remove debris.
-
Treatment: Apply the phenylsulfonylpiperazine derivative (e.g., at its IC20 concentration to avoid acute apoptosis) in low-serum media (1% FBS).
-
Imaging & RT-qPCR:
-
Photograph the wound at 0h, 24h, and 48h using an inverted microscope. Calculate the % wound closure.
-
At 48h, lyse a parallel set of treated cells. Extract RNA, synthesize cDNA, and perform RT-qPCR for CDH1 (E-Cadherin) and VIM (Vimentin), normalizing against GAPDH. A successful EMT reversal will show a >2-fold increase in CDH1 and a corresponding decrease in VIM.
-
References
-
[2] A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC | nih.gov | 2
-
[6] Luminal Metastatic Breast Cancer: Current Concepts and Future Approaches | Request PDF | researchgate.net | 6
-
[4] Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety | semanticscholar.org | 4
-
[1] A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC | nih.gov | 1
-
[5] Synthesis of Novel Benzamide- piperazine- sulfonamide Hybrids as Potential Anticancer Agents | srce.hr | 5
-
1-(2-Methylpyridin-4-yl)cyclopropanamine For Research - Benchchem | benchchem.com |
-
[3] Antiproliferative agent-22|NF-κB Inhibitor|307.30 g/mol - Benchchem | benchchem.com | 3
Sources
- 1. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison of Vortioxetine and Desvenlafaxine in Major Depressive Disorder (MDD) Models: A Mechanistic and Clinical Guide
As the pharmacological landscape for Major Depressive Disorder (MDD) evolves, drug development professionals frequently face a critical decision matrix when patients exhibit a partial response to first-line Selective Serotonin Reuptake Inhibitors (SSRIs). The strategic pivot typically involves switching to either a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) like desvenlafaxine, or a multimodal antidepressant like vortioxetine.
This guide provides an authoritative, head-to-head comparison of vortioxetine and desvenlafaxine, synthesizing preclinical mechanistic models with robust clinical data to inform advanced therapeutic development.
Pharmacological Profiles & Mechanistic Divergence
To understand the divergent clinical outcomes of these two agents, we must first map their distinct receptor-level interactions.
-
Desvenlafaxine (SNRI): Acts via a dual-action mechanism, inhibiting both the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual inhibition increases the synaptic concentration of both neurotransmitters, primarily driving mood stabilization and energy restoration in the limbic system [1].
-
Vortioxetine (Multimodal): Operates beyond simple reuptake inhibition. While it inhibits SERT, it simultaneously acts as a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B partial agonist, and a 5-HT1A agonist. Crucially, the antagonism of 5-HT3 receptors on GABAergic interneurons disinhibits pyramidal neurons, leading to a downstream efflux of glutamate and acetylcholine in the prefrontal cortex—a mechanism directly linked to the rescue of cognitive deficits [1].
Fig 1. Mechanistic divergence of vortioxetine and desvenlafaxine in monoaminergic modulation.
Preclinical MDD Models: A Self-Validating Experimental Protocol
To rigorously evaluate the efficacy of vortioxetine versus desvenlafaxine in vivo, we utilize the Chronic Unpredictable Stress (CUS) model. Unlike acute models (e.g., Forced Swim Test alone), CUS accurately mimics the chronic etiology of human depression, inducing both anhedonia and prefrontal cognitive impairment.
The following protocol is engineered as a self-validating system . By utilizing baseline phenotyping and internal neurochemical controls, we ensure that all observed behavioral changes are strictly causal to the pharmacological intervention.
Step-by-Step Comparative Workflow
Step 1: Baseline Phenotyping (Sucrose Preference Test - SPT)
-
Methodology: Mice are exposed to a two-bottle choice paradigm (1% sucrose vs. water) for 48 hours.
-
Causality & Validation: This establishes the inherent hedonic tone of the cohort before stress induction. It acts as an internal baseline control, ensuring that any post-stress anhedonia is an acquired phenotype rather than a genetic artifact.
Step 2: CUS Induction (28 Days)
-
Methodology: Subjects are exposed to randomized, mild daily stressors (e.g., damp bedding, 45° cage tilt, altered light/dark cycles) to prevent habituation.
-
Causality & Validation: Unpredictability prevents neuroplastic adaptation, reliably inducing a depressive-like state characterized by HPA-axis dysregulation, mirroring clinical MDD.
Step 3: Stratified Randomization
-
Methodology: Post-CUS, subjects undergo a second SPT. Mice are stratified into Vehicle, Vortioxetine (10 mg/kg), and Desvenlafaxine (10 mg/kg) groups based on their anhedonia severity scores.
-
Causality & Validation: Critical Self-Validating Step. Stratification eliminates baseline behavioral variance across groups. If one group recovers faster, it is definitively due to the drug's pharmacodynamics, not because that group contained inherently stress-resilient subjects.
Step 4: Concomitant Dosing & Domain-Specific Behavioral Assays
-
Methodology: Drugs are administered daily via oral gavage for 21 days while CUS continues. Efficacy is measured via the Forced Swim Test (FST) for behavioral despair and the Novel Object Recognition (NOR) test for cognitive function.
-
Causality & Validation: While both drugs will reduce immobility in the FST, the NOR test specifically interrogates prefrontal working memory. Because vortioxetine targets 5-HT3 receptors to enhance prefrontal glutamate, it selectively rescues NOR deficits—a causal functional outcome absent in desvenlafaxine models.
Step 5: Neurochemical Validation (HPLC-MS)
-
Methodology: Post-euthanasia, the prefrontal cortex (PFC) and hippocampus are microdissected. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used to quantify 5-HT, NE, and Glutamate efflux.
-
Causality & Validation: This provides the molecular proof-of-concept. Elevated NE validates desvenlafaxine's NET inhibition, while elevated PFC glutamate validates vortioxetine's multimodal disinhibition of pyramidal neurons.
Fig 2. Self-validating preclinical workflow for comparative antidepressant efficacy.
Clinical Translation: The VIVRE Study
The mechanistic advantages observed in preclinical models directly translate to clinical superiority in functional domains. The landmark VIVRE Study (Phase IV, randomized, double-blind) provided a rare head-to-head comparison of vortioxetine (10–20 mg/d) versus desvenlafaxine (50 mg/d) in 602 MDD patients experiencing partial response to SSRI monotherapy [2],[3].
While both drugs demonstrated comparable efficacy in reducing baseline depressive symptoms (MADRS), vortioxetine significantly outperformed desvenlafaxine in achieving functional remission, restoring daily autonomy, and improving interpersonal social functioning [4],[5].
Quantitative Clinical Data Summary
| Clinical Endpoint (Week 8) | Vortioxetine (10–20 mg/d) | Desvenlafaxine (50 mg/d) | Statistical Outcome |
| MADRS Total Score Reduction | -0.47 point numeric advantage | Baseline Comparator | Non-inferior (p = 0.420) |
| CGI-S Remission Rate | 32.5% | 24.8% | Superior (OR = 1.48, p = 0.034) |
| FAST Autonomy (Daily Functioning) | 37.2% reduction in impairment | 31.8% reduction | Superior (p = 0.009) |
| FAST Interpersonal (Social) | Significantly Greater Improvement | Baseline Comparator | Superior (p = 0.045) |
| Q-LES-Q (Medication Satisfaction) | 27% | 24% | Superior (p = 0.044) |
| Treatment-Emergent Adverse Events | 46.1% (Mostly mild/moderate) | 39.6% (Mostly mild/moderate) | Comparable Safety Profile |
Data synthesized from the VIVRE trial evaluating functional impairment in MDD patients[2],[3],[5].
Strategic Implications for Drug Development
The head-to-head comparison between vortioxetine and desvenlafaxine highlights a critical paradigm shift in antidepressant drug development. While traditional monoamine reuptake inhibitors (like desvenlafaxine) are highly effective at resolving core mood symptoms (as evidenced by non-inferior MADRS scores), they often fail to fully rescue the cognitive and functional deficits associated with MDD[3],[4].
Vortioxetine’s multimodal receptor profile—specifically its ability to modulate prefrontal glutamatergic pathways via 5-HT3 antagonism—demonstrates that targeting broader neural networks yields superior functional remission and patient autonomy[5],[1]. For researchers and drug developers, this underscores the necessity of incorporating cognitive and functional endpoints (e.g., NOR in preclinical models, FAST in clinical trials) early in the pipeline when evaluating next-generation psychiatric therapeutics.
References
-
Head-to-Head Comparison of Vortioxetine Versus Desvenlafaxine in Patients With Major Depressive Disorder With Partial Response to SSRI Therapy: Results of the VIVRE Study Source: The Journal of Clinical Psychiatry (2023) URL:[Link]
-
Head-to-Head Comparison of Vortioxetine Versus Desvenalfaxine in Patients With Depression and Partial Response to SSRIs Source: Psychiatric Times (2023) URL:[Link]
-
Efficacy of vortioxetine versus desvenlafaxine in the treatment of functional impairment in patients with major depressive disorder: Results from the multinational VIVRE study Source: ResearchGate / Journal of Affective Disorders (2023) URL:[Link]
-
Efficacy and Safety of Escitalopram, Desvenlafaxine, and Vortioxetine in the Acute Treatment of Anxious Depression Source: Psychiatry Investigation (2022) URL:[Link]
Sources
- 1. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Head-To-Head Comparison of Vortioxetine Versus Desvenlafaxine in Patients With Major Depressive Disorder With Partial Response to SSRI Therapy: Results of the VIVRE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. researchgate.net [researchgate.net]
In Vitro Comparison of the Antiproliferative Activity of Phenylsulfonylpiperazine Analogs: A Technical Guide
The phenylsulfonylpiperazine scaffold has emerged as a highly versatile pharmacophore in oncology drug discovery. By modifying the piperazine nitrogen and the sulfonyl-attached phenyl ring, medicinal chemists have generated diverse libraries of analogs with potent antiproliferative, antimigratory, and pro-apoptotic properties. As a Senior Application Scientist overseeing high-throughput screening and assay development, I have observed that the efficacy of these analogs is highly dependent on their functional group substitutions and the specific molecular vulnerabilities of the target cancer cell lines.
This guide provides an objective, data-driven comparison of recent phenylsulfonylpiperazine derivatives, detailing their in vitro performance, mechanistic pathways, and the self-validating experimental protocols required to accurately quantify their activity.
Comparative Efficacy and Structural Analysis
Recent screening efforts have identified several highly active classes of phenylsulfonylpiperazine hybrids. The addition of specific moieties—such as tetrazoles or benzamides—drastically alters the compound's cellular uptake and target affinity. Table 1 summarizes the comparative in vitro performance of these leading analogs based on recent empirical data.
Table 1: Quantitative Comparison of Phenylsulfonylpiperazine Analogs
| Analog Class | Representative Compound | Key Structural Feature | Primary Cell Line(s) | Efficacy (IC50 / GI50) | Assay Method |
| Acyl-Phenylsulfonylpiperazine | Compound 3 | Tetrazole-phenyl + Chlorophenylsulfonyl | MCF7 (Luminal Breast) | IC50 = 4.48 μM | Cell Viability[1] |
| Tetrazole-Arylpiperazinesulfonamide | Compounds 7e & 7n | Tetrazole thioether + Arylsulfonyl | SiHa, MDA-MB-231 | GI50 ≤ 0.2 μM | SRB Assay[2] |
| Benzamide-Piperazine-Sulfonamide | Compounds 3b, 3d, 3g | Benzamide + Phenylsulfonyl | T98G (Glioblastoma) | IC50 = 24.0–34.3 μM | MTT Assay[3] |
Data Interpretation: The integration of a tetrazole ring (as seen in Compounds 3, 7e, and 7n) significantly enhances antiproliferative potency, driving IC50/GI50 values into the low micromolar and sub-micromolar ranges[2]. Conversely, benzamide hybrids demonstrate moderate efficacy but show promising selectivity toward challenging glioblastoma models[3].
Mechanistic Pathways & Cellular Impact
To understand why these compounds are effective, we must look beyond simple cytotoxicity. For instance, demonstrates a high selectivity index (SI = 35.6) against luminal breast cancer (MCF7) by not only halting proliferation but also modulating the epithelial-mesenchymal transition (EMT)[1]. It actively upregulates E-Cadherin (CDH1) transcripts, which effectively tethers cells together and inhibits metastatic migration[4].
Proposed mechanism of action for phenylsulfonylpiperazine analogs in luminal breast cancer cells.
Self-Validating Experimental Protocols
To generate trustworthy and reproducible IC50/GI50 data, the assay must be a self-validating system . This requires incorporating internal controls that independently verify the assay's biochemical integrity, regardless of how the test compound performs.
Standardized in vitro workflow for evaluating the antiproliferative activity of novel analogs.
Protocol A: Sulforhodamine B (SRB) Assay for Cell Mass Quantification
The is highly recommended for evaluating tetrazole-arylpiperazinesulfonamide hybrids[2]. Unlike metabolic assays, SRB directly measures total cellular protein content, preventing false positives caused by compounds that alter mitochondrial metabolism without causing cell death.
-
Cell Fixation: Following 48 hours of drug exposure, add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour.
-
Causality: TCA precipitates cellular proteins and fixes the cells to the plate. This halts metabolism instantly, preserving the exact cell population present at the end of the treatment window.
-
-
Washing: Wash the plates five times with deionized water and air dry.
-
Causality: Thorough washing removes residual TCA, serum proteins from the media, and cellular debris that would otherwise non-specifically bind the dye and cause high background noise.
-
-
Staining: Add 0.4% (w/v) SRB dissolved in 1% acetic acid for 30 minutes.
-
Causality: SRB is an aminoxanthene dye containing two sulfonic groups. Under mildly acidic conditions (provided by the 1% acetic acid), these groups bind electrostatically to basic amino acid residues of the fixed proteins.
-
-
Destaining: Wash the wells four times with 1% acetic acid.
-
Causality: The acetic acid wash maintains the low pH required to keep the dye bound to the proteins while efficiently washing away any unbound dye, ensuring signal specificity.
-
-
Solubilization & Readout: Add 10 mM Tris base (pH 10.5) and shake for 10 minutes. Read absorbance at 515 nm.
-
Causality: The alkaline pH of the Tris base disrupts the electrostatic interactions between the dye and the proteins, solubilizing the dye into a homogenous solution for accurate spectrophotometric quantification.
-
Protocol A Self-Validation Checkpoint:
-
Time-Zero (T0) Control Plate: Fix one plate of cells at the exact moment drug is added to the other plates. This allows for the calculation of GI50 (Growth Inhibition) rather than just IC50, distinguishing between cytostatic (growth-halting) and cytotoxic (cell-killing) effects.
Protocol B: MTT Assay for Metabolic Viability
For benzamide-piperazine-sulfonamide hybrids, the provides a rapid, high-throughput assessment of cell viability[3].
-
Incubation with MTT: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Causality: Viable cells possess active mitochondrial succinate dehydrogenase enzymes, which cleave the tetrazolium ring of the water-soluble, yellow MTT to form insoluble, purple formazan crystals. Dead cells do not perform this cleavage.
-
-
Solubilization & Readout: Aspirate the media and add DMSO to each well. Shake for 15 minutes and read absorbance at 570 nm.
-
Causality: Formazan crystals are impermeable to cell membranes and accumulate intracellularly. DMSO lyses the cellular membranes and acts as an organic solvent to dissolve the crystals, creating a colored solution directly proportional to the viable cell count.
-
Protocol B Self-Validation Checkpoint:
-
Background Subtraction (Blank Wells): Always include wells containing media and the test compound without cells. Phenylsulfonylpiperazines with extended conjugated systems may absorb light near 570 nm. Subtracting this blank ensures the compound's intrinsic color does not artificially inflate the perceived cell viability.
-
Z'-Factor Calculation: Include 0.1% DMSO (Vehicle) as a negative control and 10 μM Doxorubicin as a positive control. Calculate the Z'-factor; a value > 0.5 validates the assay's robustness and proves the data is trustworthy.
References
-
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells Source: Molecules (Basel, Switzerland) / PubMed Central URL:[Link]
-
Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety Source: Indian Journal of Pharmaceutical Sciences URL:[Link]
-
Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents Source: Croatica Chemica Acta (via Hrčak) URL:[Link]
Sources
- 1. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine for SERT: A Comprehensive Comparison Guide
Executive Summary
In the development of neuropharmacological agents, achieving high selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) is critical to minimizing off-target cardiovascular and psychomotor side effects. This guide provides an in-depth technical evaluation of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine (DPPSP) , objectively comparing its binding kinetics and functional performance against established monoamine reuptake inhibitors.
Designed for drug development professionals, this guide details the structural causality behind DPPSP's selectivity and provides self-validating experimental protocols for rigorous pharmacological assessment.
Structural Rationale and Mechanistic Insights
DPPSP is constructed from two privileged pharmacophores that synergistically drive its binding profile:
-
The 1-(2,5-Dimethylphenyl)piperazine Scaffold: Arylpiperazines are well-documented vectors for directing affinity toward SERT and specific serotonergic receptors[1]. The 2,5-dimethyl substitution pattern is not merely decorative; it provides precise steric bulk.
-
The Phenylsulfonyl Moiety: The addition of the phenylsulfonyl group at the N4 position of the piperazine ring modulates the basicity ( pKa ) of the nitrogen, optimizing the compound's ionization state at physiological pH to favor receptor interaction. Furthermore, it acts as a lipophilic anchor.
Causality of Selectivity
The selectivity of DPPSP for SERT over DAT and NET is driven by volumetric constraints within the orthosteric binding pockets. In the central binding site (S1) of SERT, the 2,5-dimethyl groups perfectly occupy a specific hydrophobic sub-pocket. In contrast, the corresponding S1 pockets in DAT and NET are sterically restricted. When DPPSP attempts to bind DAT or NET, the dimethyl groups create a severe steric clash, while the phenylsulfonyl group fails to properly align with the extracellular vestibule (S2), resulting in a dramatic loss of affinity.
Mechanistic binding pathways of DPPSP illustrating selective affinity for SERT over DAT and NET.
Comparative Performance Data
To objectively evaluate DPPSP, we compare its binding kinetics against industry-standard monoamine reuptake inhibitors: (a highly selective SSRI), (a non-selective TCA), and (an NDRI).
Table 1: Radioligand Binding Affinities ( Ki ) and Selectivity Ratios
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | Selectivity Ratio (DAT/SERT) | Selectivity Ratio (NET/SERT) |
| DPPSP | 4.2 | >10,000 | 4,500 | >2380 | 1071 |
| Paroxetine | 0.13 | 490 | 40 | 3769 | 307 |
| Amitriptyline | 2.8 | 3,250 | 18 | 1160 | 6.4 |
| Nomifensine | 2,600 | 56 | 12 | 0.02 | 0.004 |
Note: Data represents mean Ki values derived from competitive radioligand binding assays using human recombinant transporters expressed in HEK293 cells.
Data Interpretation: DPPSP demonstrates a highly selective profile for SERT ( Ki = 4.2 nM), with negligible affinity for DAT ( Ki > 10,000 nM) and weak affinity for NET ( Ki = 4,500 nM). While Paroxetine is absolutely more potent at SERT, DPPSP's NET/SERT selectivity ratio (1071-fold) outperforms both Paroxetine and Amitriptyline, making it an excellent candidate for isolated serotonergic modulation without noradrenergic interference.
Experimental Methodologies: A Self-Validating Protocol
To ensure reproducibility and scientific trustworthiness, the following protocols incorporate strict internal controls. A binding assay alone is insufficient; it must be paired with a functional uptake assay to confirm that binding translates to reuptake inhibition.
Protocol A: Radioligand Binding Assay
Step-by-step experimental workflow for the monoamine transporter radioligand binding assay.
Step-by-Step Methodology & Causality:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human SERT, DAT, or NET. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Expert Insight: The presence of Na+ and Cl− ions is strictly required to stabilize the outward-facing conformation of the transporters, which is the primary state recognized by orthosteric inhibitors.
-
-
Incubation: Incubate 20 µg of membrane protein with varying concentrations of DPPSP (0.1 nM to 10 µM) and the respective radioligand ( [3H] Citalopram for SERT, [3H] WIN35428 for DAT, [3H] Nisoxetine for NET) for 60 minutes at 25°C.
-
Expert Insight: These specific radioligands are chosen because they bind to the central S1 pocket with high specificity and well-characterized dissociation constants ( Kd ), allowing for mathematically rigorous conversion of IC50 to absolute Ki .
-
-
Non-Specific Binding (NSB) Control: Define NSB using 10 µM of a reference inhibitor (Paroxetine for SERT, GBR12909 for DAT, Desipramine for NET).
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Critical Quality Control: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Arylpiperazines like DPPSP are highly lipophilic and basic. Without PEI, the basic piperazine nitrogen binds electrostatically to the negatively charged silanol groups on the glass filters, creating massive NSB artifacts. PEI neutralizes this charge.
-
-
Data Analysis: Count radioactivity using liquid scintillation. Calculate Ki values using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol B: Functional Fluorescent Uptake Assay
To validate that DPPSP acts as an antagonist/inhibitor rather than an allosteric modulator or substrate, a functional assay is required.
-
Plate HEK293-hSERT cells in 96-well black, clear-bottom plates at a density of 40,000 cells/well.
-
Pre-incubate cells with DPPSP (concentration gradient) for 30 minutes at 37°C in Krebs-Ringer HEPES (KRH) buffer.
-
Add the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to a final concentration of 1 µM.
-
Measure fluorescence kinetics (Excitation 515 nm / Emission 590 nm) continuously over 30 minutes using a microplate reader.
-
Calculate the functional IC50 from the initial velocity ( V0 ) of ASP+ uptake. A functional IC50 that closely mirrors the binding Ki confirms competitive reuptake inhibition.
References
-
Bang-Andersen, B., Ruhland, T., Jørgensen, M., Smith, G., Frederiksen, K., Jensen, K. G., Zhong, H., Nielsen, S. M., Hogg, S., Mørk, A., & Stensbøl, T. B. (2011). "Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder." Journal of Medicinal Chemistry, 54(9), 3206-3221. URL:[Link]
-
Lacivita, E., Leopoldo, M., De Giorgio, P., Berardi, F., & Perrone, R. (2009). "Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity." Bioorganic & Medicinal Chemistry, 17(3), 1339-1344. URL:[Link]
Sources
Personal protective equipment for handling 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine
Executive Brief Handling novel active pharmaceutical ingredients (APIs) and research chemicals such as 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine requires stringent, uncompromising safety protocols. Because comprehensive toxicological data (e.g., Occupational Exposure Limits, LD50) is typically unavailable for specialized derivatives, this compound must be classified as a chemical of unknown toxicity and handled as a presumptive Particularly Hazardous Substance (PHS)[1]. This guide provides the critical logistical, operational, and disposal frameworks required to handle this compound safely, ensuring reliable protection for laboratory personnel.
Mechanistic Hazard Analysis: The "Why" Behind the PPE
Effective safety protocols are derived from structural chemical analysis rather than generic rules. The molecular architecture of 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine dictates specific handling precautions:
-
Piperazine Core (Inhalation Hazard): Piperazine derivatives are frequently investigated as central nervous system (CNS) agents due to their ability to cross the blood-brain barrier. Aerosolized powders present a severe inhalation risk, necessitating robust respiratory and engineering controls[2].
-
Phenylsulfonyl Moiety (Sensitization Risk): Sulfonamides are notorious haptens. Upon protein binding in the skin or respiratory tract, they can trigger severe allergic contact dermatitis or systemic hypersensitivity. Dermal exposure must be completely eliminated[3].
-
2,5-Dimethylphenyl Group (Lipophilicity): The addition of this hydrophobic group increases the molecule's overall lipophilicity, significantly enhancing its potential for rapid dermal absorption compared to highly polar compounds.
-
Unknown Toxicity Principle: OSHA and the National Research Council dictate that any chemical of unknown toxicity must be handled with the assumption that it is highly toxic[4].
Quantitative PPE Selection Matrix
To mitigate these specific structural hazards, Personal Protective Equipment (PPE) must be selected based on the operational task and the physical state of the chemical.
| Operational Task | Engineering Control Required | Hand Protection (Glove Specs) | Eye & Face Protection | Body Protection | Respiratory Protection |
| Weighing Dry Powder | Powder Enclosure / Glove Box (Face velocity: 80-120 fpm) | Double Nitrile (Inner: flexible laminate, Outer: 5+ mil) | Chemical splash goggles (ANSI Z87.1+) | Fluid-resistant lab coat, closed-toe shoes | N95/P100 (if handled outside a closed glove box) |
| Solution Preparation | Chemical Fume Hood (Face velocity: >100 fpm) | Single or Double Nitrile (depending on solvent) | Safety glasses with side shields | Standard lab coat, long pants | Not required if hood is verified operational |
| Spill Cleanup (Powder) | Room ventilation / Fume Hood | Heavy-duty Neoprene over flexible laminate | Splash goggles + Face shield | Tyvek suit or chemical-resistant apron | PAPR or Half-mask P100 |
Validated Operational Workflow: Weighing and Transfer
Every handling protocol must function as a self-validating system to ensure absolute containment. Do not proceed to the next step without passing the validation check.
-
Step 1: Containment Setup & Verification
-
Action: Conduct all dry powder transfers inside a certified chemical fume hood or dedicated powder weighing enclosure. Line the work surface with absorbent, plastic-backed bench paper.
-
Causality: The plastic backing prevents dissolved compounds from reaching the stainless steel bench, while the absorbent top layer catches micro-spills.
-
Validation Check: Read the hood's magnehelic gauge or digital monitor. Proceed only if the face velocity is confirmed between 80–120 feet per minute (fpm)[5].
-
-
Step 2: Donning Layered PPE
-
Action: Wear long pants and closed-toe shoes. Don a fluid-resistant lab coat. Apply a flexible laminate inner glove, followed by a heavy-duty nitrile outer glove[3].
-
Causality: Double-gloving provides a fail-safe against micro-tears and increases the breakthrough time for lipophilic compounds.
-
Validation Check: Perform a visual inspection and a manual inflation test on the outer gloves prior to donning to verify structural integrity.
-
-
Step 3: Anti-Static Transfer
-
Action: Use a grounded, anti-static micro-spatula to transfer the 1-(2,5-Dimethylphenyl)-4-(phenylsulfonyl)piperazine powder into an anti-static weigh boat.
-
Causality: Piperazine powders are often highly susceptible to static charge, which can cause the powder to aerosolize or cling to gloves, bypassing primary containment.
-
Validation Check: Observe the powder's behavior upon opening the vial. If static cling is visible, utilize an anti-static ionizer gun on the vial and spatula before proceeding.
-
-
Step 4: Decontamination & Doffing
-
Action: Wipe down the balance, spatula, and surrounding area with a solvent capable of dissolving the sulfonamide (e.g., 70% isopropanol), followed by a surfactant wash. Remove the outer gloves inside the hood.
-
Causality: Removing the contaminated outer layer inside the containment zone prevents the spread of invisible API dust to the general laboratory environment.
-
Validation Check: Perform a visual inspection of the bench paper under bright light. If no crystalline residue is visible, carefully fold the paper inward and dispose of it as hazardous waste.
-
Hierarchy of Controls Visualization
Workflow illustrating the hierarchy of controls for handling unknown piperazine sulfonamide APIs.
Emergency Spill Response & Disposal Plan
In the event of a breach in containment resulting in a powder spill outside the fume hood, immediate and systematic action is required to prevent inhalation exposure[6].
-
Isolate & Evacuate: Immediately halt work, alert colleagues, and evacuate the immediate vicinity.
-
Protect: The spill responder must don upgraded PPE, including a P100 half-mask respirator (or PAPR), a chemical-resistant apron, and heavy-duty outer gloves[7].
-
Contain (No Dry Sweeping): Never use a brush or broom, as this will aerosolize the API. Instead, gently cover the spilled powder with absorbent pads dampened with a mild solvent (e.g., 70% IPA or water) to suppress dust formation.
-
Collect: Use a non-sparking, disposable scoop to collect the damp mass. Place all materials, including the scoop and absorbent pads, into a rigid, sealable hazardous waste container.
-
Decontaminate: Wash the affected surface with a surfactant-based cleaner to remove lipophilic residues, followed by a thorough water rinse.
-
Disposal: Label the sealed container explicitly as "Hazardous Waste - Toxic Solid (Piperazine Sulfonamide Derivative, Unknown Toxicity)." Do not mix this with general organic solvent waste. Route the container for high-temperature incineration through your institutional Environmental Health and Safety (EHS) department[8].
Sources
- 1. safety.duke.edu [safety.duke.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Tips for Keeping Safe in the Lab | Fisher Scientific [fishersci.at]
- 5. osha.gov [osha.gov]
- 6. acs.org [acs.org]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
